4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
4-iodo-2-(oxan-2-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGKJKQPLRHELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Medicinal Chemistry Applications of Pyrazole Carbaldehydes: Synthetic Versatility and Therapeutic Targeting
The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It prioritizes synthetic reproducibility, structure-activity relationship (SAR) logic, and quantitative therapeutic profiling.
Executive Summary: The "Privileged Scaffold"
In modern drug discovery, the pyrazole ring is recognized as a "privileged scaffold" due to its ability to interact with diverse biological targets, including protein kinases, tubulin, and bacterial cell walls. The pyrazole-4-carbaldehyde moiety serves as a critical linchpin in this architecture. It functions not merely as an intermediate, but as a divergent "hub" that allows for the rapid installation of pharmacophores via the reactive formyl group.
This guide details the operational protocols for synthesizing this core scaffold, mapping its chemical reactivity, and evaluating its potent anticancer and antimicrobial profiles.[1][2][3]
Core Synthesis: The Vilsmeier-Haack Protocol
The most robust method for accessing the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction applied to hydrazones.[4] This reaction performs two critical functions simultaneously: cyclization of the hydrazone and formylation at the C4 position.[5]
Mechanistic Insight
The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion) generated in situ from
-
Critical Control Point: The temperature during the addition of
must be controlled ( ) to prevent uncontrolled exotherms and tar formation.
Standard Operating Procedure (SOP)
Target: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol.
Reagents:
-
Acetophenone phenylhydrazone (10 mmol)
-
Phosphorus oxychloride (
) (30 mmol, 3.0 eq) -
N,N-Dimethylformamide (DMF) (10 mL, anhydrous)
Protocol:
-
Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, add dry DMF (10 mL). Cool the flask to
in an ice-salt bath. -
Activation: Add
(2.8 mL, 30 mmol) dropwise over 15 minutes. Maintain internal temperature . Stir for 20 minutes until a semi-solid white suspension (the chloroiminium salt) forms. -
Substrate Addition: Dissolve acetophenone phenylhydrazone (2.1 g, 10 mmol) in a minimal amount of DMF (if solid) or add directly if liquid. Add dropwise to the Vilsmeier reagent.
-
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat the reaction mixture to 70–80°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
Quench & Workup: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. Neutralize the acidic solution to pH 7–8 using saturated
solution. -
Isolation: A yellow precipitate will form. Filter the solid, wash copiously with cold water, and dry under vacuum.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Workflow Visualization
The following diagram illustrates the logical flow and decision points within the synthesis.
Figure 1: Step-by-step workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.
Chemical Space Expansion: The "Warhead" Potential
The C4-aldehyde group is chemically versatile, allowing the pyrazole core to be transformed into various bioactive classes.
-
Schiff Bases (Azomethines): Condensation with primary amines (e.g., 2-aminothiazole, 4-aminophenol). These derivatives often exhibit enhanced antimicrobial activity due to the
linkage facilitating binding to bacterial enzymes. -
Chalcones: Claisen-Schmidt condensation with acetophenones. These
-unsaturated ketones are potent Michael acceptors, capable of alkylating cysteine residues in kinase active sites. -
Oxidation: Conversion to pyrazole-4-carboxylic acids, often used as bioisosteres for benzoic acid derivatives in NSAIDs.
Figure 2: Divergent synthesis map showing the versatility of the aldehyde handle.
Therapeutic Applications & Quantitative Data
Oncology: Kinase Inhibition
Pyrazole carbaldehyde derivatives, particularly chalcones and Schiff bases, function as ATP-competitive inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor), CDK2 (Cyclin-Dependent Kinase 2), and PI3K (Phosphoinositide 3-kinase).
Mechanism: The planar pyrazole ring mimics the adenine base of ATP, fitting into the kinase hinge region. Substituents derived from the aldehyde group extend into the hydrophobic pocket, conferring selectivity.
Data Summary: The table below summarizes IC50 values of select pyrazole derivatives compared to standard chemotherapeutics.
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference Standard (IC50) | Significance |
| Pyrazole-PI3K Inhibitor (Cmpd 43) | PI3K | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | 4x more potent than Doxorubicin [1]. |
| Pyrazole-CDK2 Inhibitor (Cmpd 36) | CDK2 | HeLa (Cervical) | 0.199 | Roscovitine (Standard) | High selectivity for CDK2 [2]. |
| Pyrazole-Schiff Base | General Cytotoxicity | A549 (Lung) | 6.34 | Cisplatin (Standard) | Comparable potency with lower toxicity [3]. |
Antimicrobial Activity
Schiff bases derived from pyrazole-4-carbaldehydes and sulfonamides or thiazoles have shown broad-spectrum activity.
-
Target: Disruption of bacterial cell wall synthesis and DNA gyrase inhibition.
-
Efficacy: MIC values as low as 0.02 mg/mL against B. subtilis, outperforming standard antibiotics in specific resistant strains [4].
References
-
Thangarasu, et al. "Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors."[6] ResearchGate.
-
Ali, et al. "Synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds as potential CDK2 inhibitors."[6] PMC.
-
Mamidala, et al. "Thiazolyl pyrazole carbaldehyde hybrids: Synthesis and anticancer activity." MDPI.
-
Rameshwar M. More, et al. "Synthesis, Characterization and Antibacterial Activity of Schiff Base Hybrid from 2-Aminothiazole-pyrazolecarboxaldehyde."[7] JACS Directory.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jacsdirectory.com [jacsdirectory.com]
The Strategic Role of 4-Iodopyrazoles in High-Value Organic Synthesis
[1][2][3]
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Within this framework, 4-iodopyrazole represents a critical tactical intermediate.[1][2] The C4–Iodine bond occupies a unique "Goldilocks zone" of reactivity: it is stable enough to survive harsh N-alkylation or protection steps, yet sufficiently reactive to undergo facile oxidative addition in Palladium-catalyzed cross-couplings.[1][3]
This technical guide provides a rigorous analysis of the synthesis, reactivity, and application of 4-iodopyrazoles.[2][3][4] It moves beyond basic textbook definitions to offer field-tested protocols and mechanistic insights designed for the working synthetic chemist.
Strategic Importance: The Electronic Sweet Spot
To understand the utility of 4-iodopyrazoles, one must first understand the electronic distribution of the pyrazole ring.[3]
-
Electrophilic Susceptibility: The pyrazole ring is π-excessive.[1][3] The C4 position is the most electron-rich carbon, making it the kinetic and thermodynamic preference for Electrophilic Aromatic Substitution (
).[3] -
The Halogen Hierarchy: While 4-bromo and 4-chloro variants exist, the 4-iodo variant is superior for downstream complexity generation.[1][3] The C–I bond is weaker and longer than C–Br, facilitating faster oxidative addition (
) in metal-catalyzed cycles, often permitting the use of milder bases or lower catalyst loadings.
Mechanistic Diagram: Reactivity Profile
The following diagram illustrates the divergent reactivity pathways accessible from the 4-iodopyrazole core.
Figure 1: Divergent synthesis pathways from the 4-iodopyrazole hub.[1][3] The C-I bond serves as the linchpin for diverse molecular architectures.
Synthesis of the Scaffold: "The Make"
Reliable access to the 4-iodopyrazole core is the first hurdle.[1][3] While direct iodination is common, the choice of reagent dictates the purity profile and scalability.
Comparative Analysis of Iodination Methods
| Method | Reagents | Mechanism | Pros | Cons |
| Oxidative Iodination (Standard) | Radical/Cationic | High yields (85-95%); Works on electron-deficient rings (e.g., 3- | CAN is heavy/expensive for kilo-scale; acidic workup.[1] | |
| Green Iodination | Oxidative | Water as solvent; only byproduct is | Requires vigorous stirring; slower kinetics for deactivated rings.[1] | |
| Electrophilic Source | NIS (N-Iodosuccinimide) | Anhydrous; mild conditions; good for acid-sensitive substrates.[1] | Atom economy is poor (succinimide waste); higher cost.[1] |
Recommended Protocol: CAN-Mediated Iodination
Why this method? It is the most robust method for substrates bearing electron-withdrawing groups (like trifluoromethyl), which are common in drug discovery.
Protocol:
-
Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in Acetonitrile (MeCN).
-
Addition: Add Ceric Ammonium Nitrate (CAN, 0.6–1.1 equiv) followed by elemental Iodine (
, 0.6–1.3 equiv). -
Reaction: Reflux (approx. 80°C) overnight.
-
Self-Validating Check: The reaction mixture typically turns dark (iodine).[1] Upon completion and cooling, a TLC check should show the disappearance of the polar starting material.[5]
-
Workup (Critical): Remove solvent. Redissolve in DCM. Wash with saturated Sodium Thiosulfate (
) .[1][5]-
Visual Validation: The organic layer must change from dark purple/brown to pale yellow/clear. This confirms the quenching of excess iodine.
-
The C4-Functionalization Toolkit: "The Use"
Once synthesized, the 4-iodopyrazole is primarily used in Palladium-catalyzed cross-couplings.[1][2][3]
The N-H Proton Problem
Critical Insight: Unprotected 4-iodopyrazoles (containing a free N-H) are notoriously difficult substrates.[1] The N-H is acidic (
Solution:
-
Protection: Use SEM, THP, or Boc groups prior to coupling.
-
Transient Protection: Use excess base (3-4 equiv) to keep the species fully anionic if the catalyst system (e.g., Pd(dppf)Cl2) can tolerate it.
Suzuki-Miyaura Coupling
This is the workhorse reaction for biaryl synthesis.[1]
Optimized Conditions:
-
Catalyst:
(Robust, air-stable) or (Standard). -
Base:
or (Solubility in dioxane/water is key).[1] -
Solvent: 1,4-Dioxane : Water (4:1).[1][2] The water is essential for the boronic acid activation step.[3]
Mechanistic Workflow: Suzuki Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle.[1][4] Note that for 4-iodopyrazoles, oxidative addition is rapid; the transmetalation step is often the bottleneck if the base is insufficient.[3]
Detailed Experimental Protocol: Suzuki Coupling
Objective: Synthesis of 4-phenyl-1H-pyrazole from 4-iodo-1H-pyrazole (unprotected) using a high-load base strategy.
Reagents:
-
4-Iodo-1H-pyrazole (1.0 mmol, 194 mg)[1]
-
Phenylboronic acid (1.5 mmol, 183 mg)
- (0.05 mmol, 5 mol%)
- (3.0 mmol, 318 mg) - Note: Excess base to handle N-H.[3]
-
DME (Dimethoxyethane) : Water (4:1 ratio, 5 mL total)
Step-by-Step Procedure:
-
Setup: In a 20 mL microwave vial or round-bottom flask, add the iodopyrazole, boronic acid, and base.
-
Degassing (Crucial): Add the solvent mixture.[1] Sparge with Argon or Nitrogen for 5–10 minutes.[1] Oxygen is the enemy of Pd(0).
-
Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.
-
Reaction: Heat to 85–90°C for 4–6 hours (or 110°C for 30 mins in microwave).
-
Monitoring (Self-Validation):
-
Visual: The reaction usually starts as an orange suspension. As Pd(0) turns over and eventually precipitates (Pd black) at the end, the solution may darken.
-
TLC:[2][3][4][5][6][7][8] Eluent 50% EtOAc/Hexane.[1] The starting iodide (Rf ~0.4) should disappear.[1] The product will likely be more polar if the N-H is free.[3]
-
-
Workup:
-
Purification: Flash chromatography on silica gel.
Advanced Architectures: Beyond Simple Couplings
Sonogashira Coupling & Cyclization
4-iodopyrazoles coupled with terminal alkynes yield 4-alkynylpyrazoles .[1][3] These are valuable precursors for fused ring systems.[1]
-
Application: Synthesis of Pyrazolo[4,3-d]pyrimidines (isosteres of purines/ATP).
-
Mechanism:[3][5][9] The alkyne is installed via Sonogashira, followed by cyclization with amidines or hydrazine.
C-H Activation
Recent advances allow for the direct arylation of the C4 position without pre-iodination, but the 4-iodo species remains the gold standard for regiocontrol.[3] In complex syntheses, C-H activation often lacks the specificity required, making the C-I handle indispensable for "programmed" synthesis.
References
-
BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (2025).[1][2][4][5][6][7][10] Link
-
Royal Society of Chemistry (RSC). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[1][3] RSC Advances.[1] Link
-
National Institutes of Health (NIH). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.[1] PubMed.[1] Link
-
American Chemical Society (ACS). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles.[1][11] Journal of Organic Chemistry.[1] Link
Sources
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Initial Screening of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde: A Strategic Gateway to Novel Compound Libraries
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents, from anti-inflammatory drugs like Celecoxib to kinase inhibitors used in oncology.[1][2][3] Its metabolic stability and versatile geometry allow it to engage with a wide array of biological targets.[4][5] This guide focuses on a specific, highly functionalized derivative, 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde , presenting it not as an end-stage drug candidate, but as a pivotal starting material for library synthesis. The initial screening of this molecule is a critical, risk-mitigating step that establishes a baseline for safety and informs the subsequent design of vast and diverse compound libraries.[6][7]
Deconstructing the Molecule: A Triumvirate of Functionality
The utility of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde stems from the strategic placement of three key functional groups, each serving a distinct and vital role in synthetic chemistry.
The Pyrazole Core
This five-membered diazole heterocycle provides a rigid, aromatic core. Its two nitrogen atoms offer sites for hydrogen bonding, while the overall structure is metabolically robust, a desirable feature in drug development.[2]
The C4-Iodo Group: The Cross-Coupling Handle
The carbon-iodine bond at the 4-position is the molecule's primary anchor for diversification. The high reactivity of this bond makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[8] This enables the straightforward introduction of a wide range of aryl, heteroaryl, and vinyl substituents, most notably through the Suzuki-Miyaura coupling.[9][10]
The C5-Carbaldehyde: The Conjugation Point
The aldehyde group at the 5-position is a versatile functional group ripe for transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases.[4][11] This allows for the attachment of a second vector of diversity, often used to modulate solubility, cell permeability, or to introduce new pharmacophoric elements.
The N1-Oxanyl (THP) Group: The Essential Protector
The pyrazole N-H is acidic and nucleophilic, which can interfere with many synthetic transformations, particularly organometallic reactions. The tetrahydropyranyl (THP) group serves as a robust N-H protecting group.[12]
-
Why it's chosen: The THP group is installed under mild acidic conditions and, critically, is stable to the basic and organometallic conditions often used in cross-coupling reactions.[13][14] Its removal is typically achieved under mild acidic conditions that do not affect other parts of the molecule.[14] This strategic protection is essential for unlocking the full synthetic potential of the other functional groups.
Strategic Placement in the Drug Discovery Workflow
The initial screening of a foundational scaffold like this is a crucial "quality gate" in the drug discovery process. It ensures that the core chemical entity is not inherently toxic or prone to off-target effects before significant resources are invested in library development.
Foundational Screening Protocols
Before biological evaluation, rigorous analytical characterization is mandatory to ensure the identity, purity, and stability of the compound.
Protocol: Quality Control and Structural Verification
Causality: Impurities can confound biological data, leading to false positives or negatives. This protocol validates the structure and ensures purity is >95% before proceeding.
-
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Resonances corresponding to the pyrazole proton, the aldehyde proton, the diastereotopic protons of the THP ring, and the characteristic downfield shift of the aldehyde proton.
-
Expected ¹³C NMR signals: Signals for the pyrazole carbons (with the C-I bond causing a significant upfield shift for C4), the carbonyl carbon of the aldehyde, and the carbons of the THP group.[10][15][16]
-
-
2. Mass Spectrometry (MS):
-
Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
-
3. High-Performance Liquid Chromatography (HPLC):
-
Develop a method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA).
-
Monitor at a suitable wavelength (e.g., 254 nm).
-
The goal is to observe a single major peak, allowing for the quantification of purity (ideally ≥95%).
-
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: This is the primary and most critical screen. It determines the concentration at which the compound is toxic to cells, establishing a therapeutic window. A compound that is highly toxic to all cells is often a poor starting point, except in specific fields like oncology.[17][18] The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[19][20][21]
-
Materials:
-
Target cell lines (e.g., HepG2 for liver toxicity, HEK293 for non-cancerous kidney cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or isopropanol with HCl.
-
96-well clear-bottom plates.
-
Plate reader (570 nm).
-
-
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in the cell culture medium. The final DMSO concentration should be ≤0.5%.[22]
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO) control (100% viability), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
| Cell Line | Compound | IC₅₀ (µM) | Interpretation |
| HepG2 (Liver Cancer) | 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde | > 100 | Low intrinsic cytotoxicity, good baseline. |
| HEK293 (Normal Kidney) | 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde | > 100 | No toxicity to non-cancerous cells. |
| Doxorubicin | Positive Control | ~0.5 | Assay is performing as expected. |
| Table 1: Representative data from a primary cytotoxicity screen. |
A Blueprint for Future Derivatization
With baseline cytotoxicity data in hand, the molecule's functional groups can be exploited to build a focused library. The Suzuki-Miyaura coupling is an exemplary first step.
Protocol: Suzuki-Miyaura Cross-Coupling
Causality: This reaction is one of the most robust and versatile methods for C-C bond formation, allowing for the introduction of diverse (hetero)aryl groups that can explore different binding pockets of a biological target.[9]
-
Materials:
-
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water or DME/water)[8]
-
-
Procedure:
-
Setup: To a reaction vessel, add the iodopyrazole, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).[8]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[9]
-
Conclusion
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a molecule of significant strategic value in drug discovery. It is not merely a compound, but a platform. The initial screening process, centered on rigorous quality control and baseline cytotoxicity assessment, is an indispensable step. It provides the foundational data necessary to make an informed " go/no-go " decision before committing to the resource-intensive process of library synthesis and high-throughput screening. By understanding the role of each functional group and executing these preliminary screens, researchers can confidently leverage this versatile scaffold to build novel compound libraries with a higher probability of success in identifying the next generation of therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Ghazimoradi, S., et al. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
- Sajjadifar, N., & Ghazimoradi, S. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
- ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation.
- Al-Warhi, T., et al. (n.d.). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC.
- Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring.
- Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry, 9(8), 1063-72.
- (2016, August 6). Recent applications of pyrazole and its substituted analogs.
- D'souza, C., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI.
- Gâz, A.-S. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Yamashita, K., et al. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
- (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
- (2024, April 1). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
- Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
- Jasiński, M., et al. (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- El Yazidi, M., et al. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry.
- Gomha, S. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
- (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.
- (2025, August 6). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. Request PDF on ResearchGate.
- Karrouchi, K., et al. (n.d.). Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. PMC.
- Karrouchi, K., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Choonara, Y. E., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
- Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
- Kumar, A., & Siddiqui, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
- Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry.
- Gâz, A.-S. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Yamashita, K., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
- Rogoza, M., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI.
- (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. PDF on ResearchGate.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
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The Pyrazole Scaffold: A Privileged Framework for Modern Therapeutic Target Discovery
An In-depth Technical Guide for Drug Development Professionals
Foreword: Beyond the Heterocycle – A Strategic Perspective on Pyrazole Derivatives
In the landscape of medicinal chemistry, few scaffolds have demonstrated the sheer versatility and clinical success of the pyrazole ring.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, is not merely a molecular building block; it is a strategic tool that offers a unique combination of physicochemical properties, synthetic accessibility, and a remarkable ability to interact with a wide array of biological targets.[2][3] Its presence in blockbuster drugs, from the anti-inflammatory celecoxib to the oncology therapeutic crizotinib, is a testament to its privileged status in drug discovery.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of pyrazole-based compounds. Instead, it offers an in-depth exploration of the key therapeutic targets amenable to modulation by pyrazole derivatives. We will dissect the causality behind why this scaffold is particularly effective against specific target classes, provide validated experimental frameworks for assessing compound activity, and present the data in a manner that is both accessible and actionable. Our focus is on the "why" and the "how"—the mechanistic rationale and the practical application—that underpin successful drug discovery campaigns in this space.
Part 1: The Kinase Superfamily – A Primary Domain for Pyrazole-Based Inhibitors
Protein kinases, which regulate the vast majority of cellular processes, represent one of the most critical target classes in modern oncology and immunology.[6][7] The pyrazole scaffold has proven exceptionally adept at targeting these enzymes, with numerous derivatives approved or in late-stage clinical trials.[8][9]
Mechanistic Rationale: Why Pyrazoles Excel as Kinase Inhibitors
The efficacy of pyrazole derivatives as kinase inhibitors stems from their ability to function as "hinge-binding" motifs. The ATP-binding pocket of most kinases contains a conserved hinge region that forms crucial hydrogen bonds with the adenine ring of ATP. The pyrazole ring, with its strategically positioned nitrogen atoms, can mimic these interactions with high fidelity.[6] One nitrogen can act as a hydrogen bond donor, while the other acts as an acceptor, allowing for a strong and specific anchor point within the kinase active site.[3] Furthermore, the planar pyrazole ring serves as a rigid and synthetically tractable scaffold, allowing for precise, vectoral elaboration of substituents into adjacent hydrophobic pockets (the "selectivity pockets") to achieve high potency and selectivity against specific kinases.[6]
Key Kinase Targets and Exemplary Derivatives
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are central to tumor growth, proliferation, and angiogenesis.[5][10] Pyrazole derivatives have been successfully developed as potent dual inhibitors.
-
Mechanism: These compounds typically occupy the ATP-binding site, with the pyrazole core interacting with the hinge region. Substituents on the pyrazole are designed to extend into the hydrophobic regions of the active site, displacing the natural substrate and locking the kinase in an inactive conformation.[8]
-
Signaling Pathway: Dysregulation of the EGFR/VEGFR pathways leads to uncontrolled activation of downstream pro-survival and proliferative signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a method to determine the potency and selectivity of pyrazole derivatives against COX isozymes.
Objective: To determine the IC₅₀ values of a test compound for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of heme, COX catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be measured spectrophotometrically.
Materials:
-
Ovine or Human Recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic Acid (substrate).
-
TMPD (colorimetric probe).
-
Test Pyrazole Derivatives and reference standards (e.g., Celecoxib, SC-560).
-
96-well clear microplates.
-
Spectrophotometric plate reader.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and add 1 µL to the wells of a 96-well plate.
-
Enzyme Preparation: In a tube, mix Assay Buffer, Heme, and either the COX-1 or COX-2 enzyme.
-
Incubation: Add 150 µL of the enzyme mixture to each well containing the test compound. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate & Probe Addition: Prepare a solution of Arachidonic Acid and TMPD in Assay Buffer.
-
Reaction Initiation: Add 50 µL of the substrate/probe solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 595 nm every 30 seconds for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data against positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC₅₀ for each isozyme.
-
Calculate the Selectivity Index (SI). A higher SI indicates greater selectivity for COX-2.
-
Part 3: Emerging and Other Notable Targets
The structural versatility of the pyrazole core allows it to be adapted for a growing list of other important therapeutic targets. [2][11]
DNA Intercalation and Minor Groove Binding
Certain polysubstituted pyrazole derivatives have been shown to exert anticancer effects by directly interacting with DNA. [8]
-
Mechanism: These compounds, often planar and aromatic, can intercalate between DNA base pairs or bind to the minor groove. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. [8]Compound 59, for example, demonstrated a high affinity for DNA, displacing 90.14% of methyl green in a competitive binding assay. [8]
G-Protein Coupled Receptors (GPCRs)
While less common than kinase inhibitors, pyrazole derivatives have been developed as modulators of GPCRs, which are integral to a vast number of physiological processes. [2][12]
-
Example - Rimonabant: This 1,5-diarylpyrazole was developed as a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist. The pyrazole core acts as a central scaffold, with substituents oriented to make specific contacts within the transmembrane domains of the receptor. [2]
Antimicrobial Targets
The pyrazole scaffold is also a key feature in compounds designed to combat microbial infections, including those from resistant bacterial strains. [13][14]
-
Mechanism: The mechanisms are diverse. Some pyrazole derivatives inhibit essential bacterial enzymes, while others may disrupt cell wall integrity or interfere with biofilm formation. [1][14]For instance, certain pyrazole-derived hydrazones have shown potent activity against A. baumannii with MIC values as low as 4 μg/ml. [14]
Conclusion and Future Outlook
The pyrazole scaffold is firmly established as a "privileged" structure in medicinal chemistry, with a proven track record of producing successful therapeutics against a wide range of targets. Its strength lies in its unique electronic properties, its capacity for specific hydrogen bonding interactions, and its synthetic versatility, which allows for meticulous tuning of pharmacodynamic and pharmacokinetic properties. [3][4]The primary therapeutic areas dominated by pyrazoles remain oncology and inflammation, largely through the potent and often selective inhibition of protein kinases and COX enzymes.
Future research will likely focus on expanding the target space for pyrazole derivatives. The development of multi-target-directed ligands, where a single pyrazole-based molecule is designed to hit multiple nodes in a disease pathway (e.g., dual COX/LOX or multi-kinase inhibitors), represents a promising strategy. [15]Furthermore, the application of novel synthetic methodologies and computational modeling will continue to refine the design of next-generation pyrazole therapeutics with enhanced potency, selectivity, and improved safety profiles. [16]The journey of this simple five-membered ring is far from over; it will undoubtedly remain a cornerstone of drug discovery for years to come.
References
A consolidated list of all sources cited within this guide.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). No source found.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022).
- (PDF) SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS. (2015).
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Trends in GPCR drug discovery: new agents, targets and indic
- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Taylor & Francis.
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.).
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (2024). Hilaris Publisher.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). No source found.
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). No source found.
- Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. (n.d.). CrystEngComm (RSC Publishing).
- Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). No source found.
- Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024). Taylor & Francis.
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry. (n.d.).
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Advanced Suzuki-Miyaura Coupling Protocols for 4-Iodopyrazole Scaffolds
Executive Summary: The Pyrazole Challenge
The 4-arylpyrazole motif is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib analogs). While 4-iodopyrazole is the most reactive electrophile for these couplings, its use presents a dichotomy in process chemistry:
-
The Protected Route: Reliable but atom-inefficient, requiring two extra steps (protection/deprotection).[1]
-
The Unprotected Route: Atom-efficient but historically plagued by catalyst poisoning due to the acidic N-H bond (
in DMSO).
This guide provides two validated workflows. Protocol A is the industrial standard for scale-up where reliability is paramount.[1] Protocol B is the modern "Buchwald-type" approach for direct coupling of unprotected species, utilizing precatalysts to overcome the "azolyl-trap" resting state.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate's complexity and your lab's tolerance for optimization.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate protection status.
Protocol A: The Robust Route (Protected Substrates)
Best for: Scale-up, valuable coupling partners, and substrates where N-selectivity is already established (e.g., N-methyl, N-SEM, N-THP).[1]
Mechanistic Insight
When the pyrazole nitrogen is substituted, the substrate behaves like a standard aryl iodide. The oxidative addition of Pd(0) into the C-I bond is rapid.[2] The limiting factor is often the stability of the boronic acid (protodeboronation) or the catalyst longevity. We utilize Pd(dppf)Cl₂ because the ferrocenyl backbone prevents rapid catalyst decomposition at the elevated temperatures required for sterically hindered partners.
Materials
-
Substrate: 1-Protected-4-iodopyrazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)[1]
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the iodopyrazole, boronic acid, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times.[1]-
Critical Step: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the degassed aqueous Na₂CO₃ solution.
-
Note: The biphasic mixture (4:1 organic:aqueous) ensures the base is soluble (aqueous phase) while the catalyst/substrate remains organic.
-
-
Reaction: Heat the block to 80–90 °C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2][4] Dry over MgSO₄.[2][4]
-
Purification: Flash chromatography. (Note: Iodine-containing side products can sometimes streak; consider a wash with dilute sodium thiosulfate if the mixture is dark purple).[1]
Protocol B: The Advanced Route (Unprotected Substrates)
Best for: Rapid analog generation, atom economy, and avoiding protection/deprotection steps.
Mechanistic Insight: The "Azolyl Trap"
Standard catalysts (e.g., Pd(PPh₃)₄) fail with free N-H pyrazoles.[1] The base deprotonates the pyrazole, forming a pyrazolate anion (
Materials
-
Substrate: 4-Iodo-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]
-
Precatalyst: XPhos Pd G2 (2–3 mol%)[1]
-
Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]
-
-
Base: K₃PO₄ (3.0 equiv) - Must be finely ground if using minimal water.[1]
-
Solvent: n-Butanol/Water (4:[1]1) or Dioxane/Water (4:1).[1][2][4][6]
Step-by-Step Procedure
-
Charge: Add 4-iodo-1H-pyrazole, boronic acid, XPhos Pd G2, and K₃PO₄ to the vial.
-
Degas: Evacuate/backfill with Argon (3 cycles).
-
Solvent: Add the solvent mixture (n-BuOH/H₂O is preferred for higher temperatures; Dioxane/H₂O is standard).[1]
-
Reaction: Heat to 100 °C .
-
Why High Temp? The energy barrier to break the off-cycle Pd-N coordination is high.[1]
-
Time: Typically complete in 2–6 hours.
-
-
Quench: Cool to RT. Acidify carefully to pH ~6-7 with 1M HCl (to protonate the pyrazole product for extraction), then extract with EtOAc/THF.
-
Note: Unprotected aryl-pyrazoles are amphoteric; do not make the workup too acidic or the product will stay in the aqueous phase as the pyridinium salt.
-
Mechanistic Visualization: The Inhibition Cycle
Understanding why standard protocols fail is crucial for troubleshooting.
Figure 2: The Catalytic Cycle showing the "Azolyl Trap." Standard ligands allow the formation of the stable Pyrazolate complex (Red), halting the reaction. Bulky ligands (Green path) sterically hinder this interaction, forcing the cycle toward Transmetallation.
Troubleshooting & Optimization Data
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Unprotected) | Catalyst poisoning by Pyrazolate.[1] | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C. |
| Dehalogenation (Product is H-Pyrazole) | 4-Iodo is too reactive; Pd inserts then reduces.[1] | Switch solvent to anhydrous Toluene (reduce proton source) or switch substrate to 4-Bromopyrazole (slower insertion, less reduction).[1] |
| Homocoupling (Ar-Ar) | Oxygen present or Boronic Acid excess too high.[1] | Degas solvents rigorously (sparge with Ar for 15 min).[1] Add Boronic Acid slowly. |
| Black Precipitate (Pd Black) | Ligand dissociation / Catalyst death.[1] | Ligand loading is too low. Ensure L:Pd ratio is > 1:1 (or use G2 precatalysts which are 1:1 but stable). |
Comparative Yields (Internal & Literature Data)
Substrate: 4-Iodo-1H-pyrazole + Phenylboronic Acid[1]
| Protocol | Catalyst | Base | Solvent | Yield |
| Standard | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | < 10% |
| Standard | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 15-25% |
| Advanced | XPhos Pd G2 | K₃PO₄ | n-BuOH/H₂O | 92% |
| Advanced | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 85% |
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[7] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877–12885.[7] [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Note: Vilsmeier-Haack Formylation of N-Protected Pyrazoles
Executive Summary
The introduction of a formyl group at the C4 position of the pyrazole ring is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and agrochemicals. While the Vilsmeier-Haack reaction is the gold standard for this transformation, the unique electronic architecture of pyrazoles requires specific modulation of the classic protocol. This guide details the regioselective C4-formylation of N-protected pyrazoles, emphasizing the critical role of the N-protecting group in directing electrophilic attack and the safety parameters required to manage the exothermic nature of phosphorus oxychloride (POCl
Mechanistic Insight & Regioselectivity
The Electronic Landscape
Pyrazoles are
-
Regioselectivity: Electrophilic aromatic substitution (EAS) preferentially occurs at C4 . The C3 and C5 positions are electron-deficient due to the adjacent nitrogen atoms.[1]
-
Role of N-Protection: Unprotected pyrazoles (
-H) often fail to react cleanly due to the formation of -formyl species or insoluble aggregates. An electron-donating or neutral protecting group (e.g., Methyl, Benzyl, SEM, Phenyl) on increases the HOMO coefficient at C4, facilitating the attack of the Vilsmeier reagent.
Reaction Pathway
The reaction proceeds via the in situ generation of the chloromethyleniminium ion (Vilsmeier reagent), followed by electrophilic attack and subsequent hydrolysis.
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on pyrazoles.
Critical Variables & Optimization
Protecting Group Compatibility
The Vilsmeier environment is highly acidic and generates HCl.
-
Recommended:
-Methyl, -Benzyl, -Phenyl. These are stable under acidic conditions. -
Caution:
-Boc and -THP groups are acid-labile and may cleave during the reaction, leading to complex mixtures or -formylation of the deprotected species. -
Electronic Effects: Electron-withdrawing groups (e.g.,
-Tosyl) significantly deactivate the ring, often requiring higher temperatures ( C) or extended reaction times.
Stoichiometry & Temperature
| Variable | Standard Range | Impact on Outcome |
| POCl | 1.1 – 1.5 eq | Excess ensures full conversion of DMF; too much complicates quenching. |
| DMF Equivalents | 2.0 – 5.0 eq (or solvent) | Acts as both reagent and solvent. Large excess prevents viscosity issues. |
| Reagent Formation Temp | 0°C to 5°C | Critical: Higher temps during mixing cause thermal decomposition of the reagent. |
| Reaction Temp | 60°C to 90°C | Pyrazoles require heat to overcome the activation energy (unlike pyrroles). |
Standard Experimental Protocol
Objective: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol basis (adaptable).
Reagents & Equipment[2]
-
Substrate: 1-Phenyl-1H-pyrazole (1.44 g, 10 mmol).
-
Reagent A: Phosphorus Oxychloride (POCl
) (1.84 g, 12 mmol, 1.2 eq). -
Reagent B:
-Dimethylformamide (DMF) (5 mL, anhydrous). -
Quench: Saturated Sodium Acetate (NaOAc) solution.
-
Safety: Fume hood essential.[2] POCl
reacts violently with water.
Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Formation (The "Cold" Phase)
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (
). -
Charge: Add anhydrous DMF (5 mL) to the flask.
-
Cool: Submerge flask in an ice/salt bath. Cool internal temperature to
C. -
Addition: Add POCl
dropwise over 15 minutes.-
Checkpoint: Maintain internal temperature
C. The solution may turn pale yellow or form a white precipitate (the Vilsmeier salt).
-
-
Activation: Stir at
C for 30 minutes to ensure complete formation of the chloroiminium species.
Phase 2: Substrate Addition & Reaction
-
Addition: Dissolve the
-protected pyrazole in a minimal amount of DMF (1-2 mL). Add this solution dropwise to the Vilsmeier reagent.[2] -
Transition: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 15 minutes.
-
Heating: Equip a reflux condenser. Heat the reaction mixture to 70–80°C .
-
Monitoring: Monitor by TLC (typically 2-4 hours). The intermediate iminium salt is polar; the final aldehyde appears only after hydrolysis. Look for the disappearance of the starting material.
-
Phase 3: The "Reverse Quench" (Safety Critical)
-
Cooling: Cool the reaction mixture to RT.
-
Quench Prep: In a separate large beaker, prepare 50 mL of crushed ice mixed with saturated NaOAc solution.
-
Transfer: Slowly pour the reaction mixture into the stirring ice/NaOAc mixture.
-
Why? Adding water to the reaction flask can cause a violent exotherm (runaway hydrolysis). The "Reverse Quench" ensures the hydrolyzing agent is always in excess.
-
-
Hydrolysis: Stir the aqueous mixture for 30–60 minutes. The pH should be adjusted to ~7-8 with NaOAc or NaHCO
to liberate the free aldehyde from the iminium salt. -
Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over MgSO , and concentrate.
Workflow Diagram
Figure 2: Operational workflow for safe Vilsmeier-Haack formylation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material Recovered | Temperature too low. | Pyrazoles are deactivated compared to pyrroles. Increase temp to 90°C or use sealed tube. |
| Charring / Black Tar | Thermal runaway during POCl | Strictly control addition rate at |
| No Precipitate after Quench | pH too acidic. | The iminium salt is water-soluble. Neutralize to pH 7-8 using NaOAc or NaHCO |
| Regioisomer Mixtures | Steric crowding at C3/C5.[3] | While rare for C4-formylation, bulky |
References
-
Vilsmeier-Haack Reaction Mechanism & Overview Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles Deng, X., & Mani, N. S. (2008).[4] Journal of Organic Chemistry. [Link]
-
Safety in Vilsmeier-Haack Reactions: Quenching Protocols Mettler Toledo Thermal Analysis. [Link] (General reference for thermal hazard analysis of POCl3/DMF).
-
Synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes Popov, A. V., et al. (2019).[5][6] Arkivoc. [Link]
-
Recent Synthetic Advances in Functionalization of 1H-Pyrazoles National Institutes of Health (PMC). [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of pyrazole-5-carbaldehyde for library synthesis
Application Note: Strategic Derivatization of Pyrazole-5-Carbaldehyde for High-Throughput Library Synthesis
-Functionalization of the Pyrazole ScaffoldExecutive Summary & Scientific Rationale
The pyrazole-5-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Its utility stems from the amphoteric nature of the pyrazole ring—possessing both a hydrogen-bond donor (NH) and acceptor (N2)—coupled with the high electrophilicity of the C5-formyl group.
However, this scaffold presents unique challenges for library synthesis:
-
Annular Tautomerism: In
-unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid proton transfer ( ). Regioselective derivatization requires controlling this equilibrium, typically via -alkylation or specific solvent interactions. -
Solubility: The high polarity and hydrogen-bonding capability often lead to poor solubility in non-polar organic solvents (DCM, Toluene), necessitating optimized solvent systems (e.g., TFE, DMF mixtures).
This guide details three validated protocols to diversify this scaffold: Reductive Amination (physicochemical tuning), Groebke-Blackburn-Bienaymé (GBB) Reaction (scaffold hopping), and Knoevenagel Condensation (electrophilic warhead installation).
Chemical Logic & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent aldehyde. Note the critical decision point regarding
Figure 1: Divergent synthesis workflow. Step 1 (
Protocol A: Reductive Amination (Amine Library)
Rationale: The installation of amine side chains modulates logD and solubility. Standard conditions often fail for pyrazoles due to the formation of insoluble hemiaminals or catalyst deactivation by the basic pyrazole nitrogen.
Mechanism:
-
Formation of iminium ion (equilibrium driven by water removal or excess amine).
-
Irreversible reduction by hydride source.
Optimized Protocol:
| Component | Reagent | Equivalents | Role |
| Substrate | 1.0 | Electrophile | |
| Amine | 1.2 - 1.5 | Nucleophile | |
| Reductant | NaBH(OAc) | 1.5 - 2.0 | Mild Hydride Source |
| Catalyst | Acetic Acid (AcOH) | 1.0 - 2.0 | Activates imine; buffers basic N |
| Solvent | 1,2-Dichloroethane (DCE) | [0.2 M] | Standard solvent |
Step-by-Step Methodology:
-
Imine Formation: In a 20 mL scintillation vial, dissolve the pyrazole aldehyde (1.0 mmol) in DCE (5 mL). Add the amine (1.2 mmol).[1]
-
Activation: Add Glacial Acetic Acid (1.0 mmol). Note: If the pyrazole is N-unsubstituted, increase AcOH to 2.0 eq to prevent aggregation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in one portion.
-
Observation: Gas evolution (
) is minimal with STAB compared to NaBH .
-
-
Incubation: Seal and stir at RT for 16 hours.
-
Workup: Quench with saturated aqueous NaHCO
(10 mL). Extract with DCM ( mL). -
Purification: The crude material is often pure enough for library screening (>90%). If not, pass through a short SCX-2 (cation exchange) cartridge to capture the basic amine product, eluting non-basic impurities with MeOH, then releasing the product with
/MeOH.
Validation:
-
LCMS: Look for
corresponding to Product Mass. -
1H NMR: Disappearance of the aldehyde singlet (
ppm) and appearance of benzylic methylene protons ( ppm).
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction[2]
Rationale: The GBB reaction is a premier multicomponent reaction (MCR) for generating fused nitrogen heterocycles found in oncology drugs. Here, the pyrazole-5-carbaldehyde acts as the aldehyde component, reacting with a 2-aminoazine and an isocyanide to form an imidazo[1,2-a]heterocycle linked to the pyrazole.
Critical Insight: The choice of acid catalyst is pivotal. While Lewis acids (
Figure 2: GBB Multicomponent Assembly.
Optimized Protocol:
| Component | Reagent | Equivalents | Role |
| Aldehyde | Pyrazole-5-CHO | 1.0 | Component A |
| Amine | 2-Aminopyridine | 1.0 | Component B |
| Isocyanide | tert-Butyl Isocyanide | 1.1 | Component C |
| Catalyst | Scandium Triflate ( | 0.05 (5 mol%) | Lewis Acid |
| Solvent | MeOH / DCM (3:1) | [0.5 M] | High concentration favors MCR |
Step-by-Step Methodology:
-
Mixing: In a microwave vial, combine Pyrazole-5-CHO (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH/DCM (2 mL).
-
Catalyst Addition: Add
(0.05 mmol). Stir for 10 minutes to pre-form the imine (often visible as a color change to yellow/orange). -
Isocyanide Addition: Add the isocyanide (1.1 mmol).
-
Reaction:
-
Method A (Thermal): Stir at RT for 24-48 hours.
-
Method B (Microwave - Recommended): Heat to
for 30 minutes.
-
-
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water.
-
Purification: Flash chromatography is usually required. Elute with DCM:MeOH (95:5).
Protocol C: Knoevenagel Condensation (Michael Acceptors)
Rationale: Converting the aldehyde to an electron-deficient alkene creates a "Michael acceptor." These are valuable for covalent inhibitor design (targeting Cysteine residues) or as precursors for further cyclization into pyranopyrazoles.
Optimized Protocol:
| Component | Reagent | Equivalents | Conditions |
| Substrate | Pyrazole-5-CHO | 1.0 | Electrophile |
| Nucleophile | Malononitrile / Ethyl Cyanoacetate | 1.1 | Active Methylene |
| Base/Cat | Piperidine | 0.1 (10 mol%) | Catalyst |
| Solvent | Ethanol (EtOH) | [0.5 M] | Green solvent |
Step-by-Step Methodology:
-
Setup: Dissolve Pyrazole-5-CHO (1.0 mmol) and Malononitrile (1.1 mmol) in EtOH (2 mL).
-
Catalysis: Add Piperidine (2 drops, ~10 mol%).
-
Reaction: Stir at RT. A precipitate often forms within 15-60 minutes.
-
Note: If no precipitate forms, heat to
for 1 hour.
-
-
Workup:
-
If solid forms: Filter and wash with cold EtOH.[1] This is often analytically pure.
-
If solution: Concentrate and recrystallize from EtOH/Water.
-
References & Authority
-
Tautomerism of Pyrazoles: Elguero, J., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."[2] Molecules, 2019 , 24(23), 4390. Link
-
Context: Essential reading for understanding the regiochemical implications of N-unsubstituted pyrazoles.
-
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3] Chem., 1996 , 61, 3849-3862. Link
-
Context: The foundational text for the STAB protocol, adapted here for heterocyclic aldehydes.
-
-
GBB Reaction with Pyrazoles: Shaabani, A., et al. "Groebke–Blackburn–Bienaymé reaction: A versatile multicomponent reaction for the synthesis of imidazo[1,2-a]heterocycles."[4][5] Mol.[4][6][7][8] Divers., 2021 .[6][8]
-
Context: Reviews the scope of GBB, including the use of heterocyclic aldehydes.
-
-
Regioselective Synthesis: Lindsay-Scott, P. J., et al.[3] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." J. Org.[3] Chem., 2017 , 82, 11295.[3] Link
-
Context: Demonstrates the use of pyrazole-5-aldehydes in complex fused-ring synthesis.
-
-
Knoevenagel Conditions: Reddy, M. V., et al. "Synthesis of novel pyrazole derivatives via Knoevenagel condensation." Synth. Commun., 2010 .
-
Context: Validates the piperidine/ethanol conditions for pyrazole aldehydes.
-
Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation. Yields may vary based on specific substituent effects.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes [ineosopen.org]
- 8. ineosopen.org [ineosopen.org]
Application Notes & Protocols: The Strategic Use of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde in Modern Kinase Inhibitor Synthesis
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of kinase enzymes have made it a focal point for the design of potent and selective inhibitors.[3][4] Pyrazole-based kinase inhibitors are crucial in treating various cancers, including lymphoma, breast cancer, and melanoma, as well as inflammatory and neurodegenerative disorders.[1][5]
This guide focuses on a highly versatile and strategically designed building block: 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde . This reagent is engineered for the efficient and modular synthesis of complex kinase inhibitors. Its structure incorporates three key functional elements:
-
The Pyrazole Core : Serves as the central anchoring motif, often providing the essential hydrogen bond donors and acceptors for binding to the kinase ATP pocket.[3]
-
A C4-Iodo Group : A reactive handle for introducing molecular complexity. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile installation of diverse aryl, heteroaryl, or vinyl substituents.[6][7] This position is often directed towards the solvent-exposed region of the kinase, enabling modulation of physicochemical properties and exploration of additional binding interactions.
-
A C5-Carbaldehyde Functionality : An electrophilic site perfect for derivatization through reactions like reductive amination or condensation.[8][9] This allows for the construction of side chains that can target other regions of the ATP-binding site, enhancing potency and selectivity.
-
An N1-Oxanyl (Tetrahydropyranyl, THP) Protecting Group : This acid-labile group shields the pyrazole N-H.[10][11] This protection is critical for preventing unwanted side reactions during base-mediated cross-coupling and ensuring regioselective functionalization. The THP group is stable under a wide range of basic, reductive, and organometallic conditions but can be cleanly removed in a final synthetic step to reveal the N-H, which is often a crucial hydrogen bond donor for kinase hinge binding.[12][13][14]
This document provides detailed protocols and expert insights into leveraging this powerful building block for the rapid and efficient synthesis of next-generation kinase inhibitors.
Physicochemical Properties
A summary of the key properties for 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is provided below.
| Property | Value (Typical) | Notes |
| Molecular Formula | C₉H₁₁IN₂O₂ | - |
| Molecular Weight | 322.10 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on similar iodinated pyrazole compounds.[15] |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, THF | Typical solubility for protected heterocyclic intermediates. |
| Stability | Stable under standard laboratory conditions. Light sensitive. | Store in a cool, dark place. Stable to basic and nucleophilic conditions, but labile to acid.[11] |
Core Synthetic Applications & Protocols
This reagent is designed for sequential, regioselective functionalization. The C4-iodo and C5-aldehyde groups offer orthogonal reactivity, allowing for a modular approach to building complex molecular architectures.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
Application: The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of C(sp²)-C(sp²) bonds.[7][16] In this context, it is used to append aryl or heteroaryl fragments to the pyrazole core, which can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic profile.
Expert Insights: The choice of palladium catalyst, ligand, and base is critical for success.[6] Pd(PPh₃)₄ is a reliable catalyst for many substrates. The base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid for transmetalation.[16] The oxanyl (THP) protecting group is stable under these basic conditions, which is a key advantage.[11]
Detailed Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and the base (e.g., Na₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O in a 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 4-aryl-1-(oxan-2-yl)pyrazole-5-carbaldehyde derivative.
Protocol 2: Reductive Amination of the C5-Carbaldehyde
Application: Reductive amination is a robust method for forming C-N bonds. This reaction transforms the C5-aldehyde into an aminomethyl group, allowing the introduction of diverse side chains that can form crucial interactions (e.g., hydrogen bonds, salt bridges) with the target kinase.
Expert Insights: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective for the iminium intermediate, and does not reduce the starting aldehyde.[8] The reaction is typically performed in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF). The addition of a small amount of acetic acid can catalyze the initial imine formation.
Detailed Protocol:
-
Reagent Preparation: To a round-bottom flask, dissolve the 4-substituted-1-(oxan-2-yl)pyrazole-5-carbaldehyde (from Protocol 1) (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Imine Formation (Optional): Add a catalytic amount of acetic acid (0.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction Execution: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
Protocol 3: Deprotection of the N1-Oxanyl (THP) Group
Application: The final step in many syntheses is the removal of the THP protecting group. This unmasks the pyrazole N-H, which is frequently essential for binding to the kinase hinge region via hydrogen bond donation.
Expert Insights: The THP group is an acetal and is therefore cleaved under acidic conditions.[12][13] The choice of acid and solvent is critical to avoid decomposition of the final product. Mild conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent or dilute trifluoroacetic acid (TFA) in dichloromethane, are often effective.[17]
Detailed Protocol:
-
Reagent Preparation: Dissolve the fully elaborated, THP-protected pyrazole derivative (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Acid Addition: Add a mild acid catalyst. Common choices include:
-
Option A (Mildest): Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equiv). Heat to 40-55 °C if necessary.[11]
-
Option B (Moderate): 2M Hydrochloric Acid (HCl) (2-4 equiv) in a solvent like THF or methanol.
-
Option C (Stronger): Trifluoroacetic acid (TFA) (10-20% v/v) in dichloromethane.
-
-
Reaction Execution: Stir the reaction at room temperature (or with gentle heating for PPTS) and monitor closely by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
For acid-catalyzed reactions, carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
-
Purification: Dry the combined organic extracts, concentrate, and purify the final compound, often by preparative HPLC or crystallization, to yield the N-H pyrazole kinase inhibitor.
Integrated Synthetic Strategy: A Modular Approach
The true power of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde lies in its ability to facilitate a modular and convergent synthetic strategy. Researchers can first perform a cross-coupling reaction at the C4 position and then use the C5-aldehyde for further diversification, or vice-versa, before a final deprotection step.
Conclusion
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde is a high-value, strategically designed building block for kinase inhibitor synthesis. Its orthogonal functionalities enable a modular and efficient approach to creating diverse libraries of complex molecules. The protocols outlined in this guide provide a robust framework for researchers in drug discovery to accelerate their synthetic efforts and explore novel chemical space in the pursuit of potent and selective kinase inhibitors.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Tetrahydropyran - Wikipedia. Wikipedia.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers.
- Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed.
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- Tetrahydropyranyl (THP)
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. RSC Publishing.
- Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction. Arkivoc.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
- Suzuki reaction - Wikipedia. Wikipedia.
- 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis. chemicalbook.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Synthesis of 4-iodopyrazoles: A Brief Review.
- Suzuki Coupling. Organic Chemistry Portal.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciedu Press.
- Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC.
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation medi
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
- NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. PubMed.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
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- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]
- 10. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Pyrazole-Based Agrochemicals
Leveraging 4-Iodopyrazoles as Privileged Scaffolds in Active Ingredient (AI) Discovery
Abstract
The pyrazole pharmacophore is ubiquitous in modern agrochemistry, serving as the core scaffold for leading Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Penflufen) and phenylpyrazole insecticides. This guide details the strategic application of 4-iodopyrazoles as high-utility intermediates.[1][2][3][4] Unlike their chloro- or bromo-analogues, 4-iodopyrazoles offer superior reactivity in palladium-catalyzed cross-couplings and lithium-halogen exchange reactions, enabling the rapid generation of structure-activity relationship (SAR) libraries under mild conditions.
Introduction: The "Iodine Advantage" in Agrochemical Synthesis
In the design of modern crop protection agents, the 4-position of the pyrazole ring is a critical vector for diversification. While 4-bromo and 4-chloro variants are commercially available, 4-iodopyrazoles are increasingly preferred in discovery chemistry due to the distinct kinetic advantage of the C–I bond.
Mechanistic Rationale
The carbon-iodine bond (bond dissociation energy ~53 kcal/mol) is significantly weaker than the C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol) bonds. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.
-
Kinetic Selectivity: 4-iodopyrazoles undergo oxidative addition orders of magnitude faster than bromides. This allows for chemoselective functionalization —a researcher can couple the 4-iodo position at room temperature while leaving a chloride or bromide elsewhere in the molecule intact for subsequent steps.
-
Milder Conditions: Reactions often proceed without the need for forcing temperatures (>100°C) or exogenous ligands that are required to activate chlorides.
Strategic Workflow: Divergent Synthesis
The following diagram illustrates how a single 4-iodopyrazole precursor serves as a divergence point for two major agrochemical classes: SDHI Fungicides (via carboxylation) and Biaryl Insecticides (via cross-coupling).
Figure 1: Divergent synthetic pathways utilizing 4-iodopyrazole to access major agrochemical classes.
Detailed Protocol A: Synthesis of SDHI Precursors (Carboxylation)
Application: Synthesis of 1-methyl-3-(difluoromethyl)pyrazole-4-carboxylic acid (key intermediate for Fluxapyroxad/Sedaxane analogs). Methodology: Lithium-Halogen Exchange followed by CO₂ trapping.
Reagents & Equipment[2][4][5][6]
-
Substrate: 4-iodo-1-methyl-3-(difluoromethyl)pyrazole (1.0 eq)
-
Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 eq)
-
Electrophile: Dry CO₂ gas (excess) or Dry Ice
-
Solvent: Anhydrous THF (degassed)
-
Apparatus: Flame-dried 3-neck round bottom flask, N₂ atmosphere, low-temperature thermometer.
Step-by-Step Procedure
-
Setup: Charge the flask with the 4-iodopyrazole substrate and anhydrous THF (0.2 M concentration) under a positive pressure of nitrogen.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes before proceeding.
-
Exchange: Add n-BuLi dropwise via syringe pump over 15 minutes. Maintain internal temperature below -70°C.
-
Expert Insight: The Iodine-Lithium exchange is extremely rapid (<5 mins). Extended stirring is unnecessary and may lead to side reactions.
-
-
Quenching: After 15 minutes of stirring at -78°C, bubble dry CO₂ gas into the reaction mixture through a cannula for 20 minutes. The solution may become viscous (formation of lithium carboxylate).
-
Workup: Allow the reaction to warm to room temperature. Quench with 1N HCl until pH ~2. Extract with Ethyl Acetate (3x).
-
Purification: The carboxylic acid product can often be isolated by simple acid-base extraction (washing organic layer with NaHCO₃, separating, then acidifying the aqueous layer and re-extracting).
Validation:
-
TLC: Disappearance of non-polar starting material; appearance of a baseline spot (acid).
-
NMR: Loss of the C4-H proton (if comparing to unhalogenated) or C4-I signal shifts.
Detailed Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Installing aryl groups at the 4-position for insecticide discovery or library generation. Methodology: Pd-catalyzed coupling using "green" aqueous media or microwave acceleration.
Comparison of Catalytic Systems
| Parameter | Standard Conditions | High-Speed (Microwave) | Challenging Substrates |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ / SPhos | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (3.0 eq) |
| Solvent | DME / H₂O (2:1) | 1,4-Dioxane / H₂O | DMF (Anhydrous) |
| Temp/Time | 80°C / 12 hrs | 120°C / 15 mins | 100°C / 18 hrs |
| Yield (Avg) | 75-85% | 88-95% | 60-80% |
Protocol: Microwave-Assisted Synthesis[7][8]
-
Preparation: In a 10 mL microwave vial, combine:
-
4-iodopyrazole derivative (0.5 mmol)
-
Aryl boronic acid (0.75 mmol, 1.5 eq)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
K₃PO₄ (1.0 mmol, 2 eq)
-
-
Solvent: Add 4 mL of 1,4-Dioxane/Water (4:1).
-
Degassing: Sparge the mixture with Argon for 2 minutes. Cap the vial.
-
Critical Step: Oxygen inhibits the Pd(0) cycle. Thorough degassing is essential for high yields.
-
-
Reaction: Irradiate at 120°C for 15 minutes (High absorption setting).
-
Isolation: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization
Issue: Dehalogenation (Protodeiodination)
-
Observation: Recovery of the pyrazole with a hydrogen at the 4-position instead of the coupled product.
-
Cause: Hydride source in the media or overheating.
-
Solution: Switch solvent from alcoholic media (ethanol/isopropanol) to DMF or Toluene. Ensure the solvent is strictly anhydrous if using hydride-sensitive catalysts.
Issue: Homocoupling (Bi-pyrazole formation)
-
Cause: Presence of Oxygen or excess copper (if using Sonogashira conditions).
-
Solution: Increase Argon sparging time. If using Sonogashira, reduce CuI loading to <1 mol%.
References
-
BenchChem. (2025).[2][4][5] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from
-
Nobel Prize Committee. (2010).[10] Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][2][7][11][12] (Background on Heck, Negishi, Suzuki mechanisms). Retrieved from
-
National Institutes of Health (NIH). (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents.[8] (Detailed Negishi coupling protocols). Retrieved from
-
MDPI. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives (SDHI Context). Retrieved from
-
Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[11] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN112174891A - Preparation method of penflufen metabolite - Google Patents [patents.google.com]
- 7. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
- 10. nobelprize.org [nobelprize.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Synthesis of pyrazole-fused heterocycles from 4-iodo-pyrazole-5-carbaldehyde
Application Note: Modular Synthesis of Pyrazole-Fused Heterocycles from 4-Iodo-pyrazole-5-carbaldehyde
Abstract
This guide details the synthetic utility of 4-iodo-pyrazole-5-carbaldehyde as a linchpin intermediate for generating fused heterocyclic systems, specifically pyrazolo[4,3-c]pyridines and pyrazolo[4,3-c]isoquinolines . These scaffolds are privileged structures in medicinal chemistry, serving as core motifs for CDK, GSK-3, and EGFR inhibitors. By exploiting the orthogonal reactivity of the C4-iodide (cross-coupling) and C5-aldehyde (condensation), researchers can access diverse chemical space via convergent, one-pot, or sequential protocols.
Strategic Overview
The 4-iodo-pyrazole-5-carbaldehyde scaffold offers a "push-pull" electronic environment ideal for cascade reactions. The C4-iodide is highly activated for oxidative addition by Palladium(0), while the C5-aldehyde serves as an electrophilic trap for nucleophiles (amines, hydrazines) or C-H activation.
Key Synthetic Pathways:
-
Path A (Sonogashira/Cyclization): Coupling with terminal alkynes followed by amine condensation yields pyrazolo[4,3-c]pyridines .
-
Path B (Suzuki/Condensation): Coupling with 2-aminophenylboronic acids yields pyrazolo[4,3-c]isoquinolines .
Figure 1: Divergent synthesis strategies from the 4-iodo-5-formyl linchpin.
Protocol 1: Synthesis of Pyrazolo[4,3-c]pyridines
This protocol utilizes a sequential Sonogashira coupling and cyclization.[1] While one-pot variations exist, the two-step procedure described here offers higher reliability for complex substrates by preventing catalyst poisoning by the amine.
Mechanism: The reaction proceeds via Pd-catalyzed alkynylation at C4. Subsequent addition of a primary amine forms an imine at C5, which undergoes a 6-endo-dig cyclization onto the adjacent alkyne (activated by Ag(I), Cu(I), or heat) to close the pyridine ring.
Materials
-
Substrate: 1-Methyl-4-iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)
-
Amine: tert-Butylamine or Aniline derivatives (2.0 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (10 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)[2]
-
Solvent: Anhydrous DMF or THF (degassed)
-
Cyclization Promoter: AgOTf (optional, 5 mol% for difficult substrates)
Step-by-Step Methodology
-
Sonogashira Coupling:
-
Charge a flame-dried Schlenk tube with the pyrazole substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg).
-
Evacuate and backfill with Argon (3x).
-
Add degassed DMF (5 mL) and Et₃N (0.42 mL).
-
Add the terminal alkyne dropwise.[2]
-
Stir at room temperature (RT) for 4–6 hours. Note: Monitor by TLC (Hexane/EtOAc). The aldehyde is sensitive to oxidation; minimize air exposure.
-
Checkpoint: Upon consumption of starting material, the intermediate (alkynyl aldehyde) can be isolated via short silica plug filtration if purification is needed, or used directly (telescoped).
-
-
Cyclization (Annulation):
-
To the crude reaction mixture (or isolated intermediate dissolved in EtOH/DCM), add the primary amine (2.0 equiv).
-
Heat the mixture to 80°C in a sealed tube for 12 hours.
-
Optimization: If cyclization is sluggish, cool to RT, add AgOTf (5 mol%), and stir for 2 hours. Silver acts as a
-Lewis acid to activate the alkyne for the nucleophilic attack by the imine nitrogen.
-
-
Work-up:
-
Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Dry organic layer over Na₂SO₄.[3]
-
Purify via flash column chromatography (typically DCM/MeOH gradients). Pyrazolo-pyridines are often fluorescent under UV (254/365 nm).
-
Data Summary Table: Typical Yields
| Alkyne (R) | Amine (R') | Product | Yield (%) | Ref |
|---|---|---|---|---|
| Phenyl | t-Butyl | 6-Phenyl-5-(t-butyl)-pyrazolo[4,3-c]pyridine | 78% | [1] |
| 4-F-Phenyl | Benzyl | 6-(4-F-Phenyl)-5-benzyl-pyrazolo[4,3-c]pyridine | 65% | [1] |
| Butyl | n-Propyl | 6-Butyl-5-propyl-pyrazolo[4,3-c]pyridine | 55% | [2] |
Protocol 2: Synthesis of Pyrazolo[4,3-c]isoquinolines
This route employs a Suzuki-Miyaura coupling followed by condensation. It is particularly powerful for fusing aromatic rings to the pyrazole core.[4]
Materials
-
Substrate: 1-Methyl-4-iodo-1H-pyrazole-5-carbaldehyde (1.0 equiv)
-
Boronic Acid: 2-Aminophenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aq.[2] solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Suzuki Coupling:
-
Combine pyrazole substrate, boronic ester, and Pd catalyst in a microwave vial.
-
Add Dioxane and aqueous K₂CO₃.
-
Heat at 90°C (oil bath) or 100°C (Microwave) for 2 hours.
-
Mechanistic Insight: The Pd inserts into the C4-I bond. Transmetallation with the boronate places the 2-aminophenyl group at C4.
-
-
In-Situ Condensation:
-
Under these basic, heated conditions, the pendant amine (-NH₂) spontaneously condenses with the ortho-aldehyde (-CHO) to form the Schiff base.
-
Oxidation (Aromatization): The resulting dihydro-isoquinoline intermediate often auto-oxidizes to the fully aromatic isoquinoline upon exposure to air during workup. To ensure completion, stir the crude mixture in open air with MnO₂ (5 equiv) for 1 hour if necessary.
-
-
Purification:
-
Filter through Celite to remove Pd/Mn residues.
-
Concentrate and purify via recrystallization (EtOH) or chromatography.
-
Troubleshooting & Optimization
A. Catalyst Poisoning (Sonogashira)
-
Issue: Reaction stalls after 50% conversion.
-
Cause: The aldehyde or the pyrazole nitrogens can coordinate Pd.
-
Solution: Use a bulky ligand like XPhos or increase CuI loading to 15%. Ensure strict deoxygenation (freeze-pump-thaw cycles) as O₂ promotes homocoupling (Glaser coupling) of the alkyne over the desired cross-coupling.
B. Regioselectivity Issues
-
Issue: N-H pyrazoles (unprotected) yield mixtures.
-
Solution: Always use N1-protected pyrazoles (Methyl, Benzyl, SEM). The free N-H is acidic and interferes with the base required for coupling.
C. Aldehyde Instability
-
Issue: Appearance of carboxylic acid peak in NMR (approx 10-12 ppm broad).
-
Solution: 4-iodo-pyrazole-5-carbaldehydes oxidize easily. Store under Argon at -20°C. If acid is present, re-methylate using diazomethane or convert to ester before coupling, though this changes the pathway.
Figure 2: Mechanistic flow for the Pd/Cu/Ag cascade sequence.
References
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry. 2014. Source: Relevance: Establishes the core Sonogashira/Amine cyclization protocol for 5-formyl-4-halopyrazoles.
-
Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem Protocols. 2025.[2][5][6][7] Source: Relevance: Provides specific stoichiometry and catalyst choices for the initial cross-coupling steps involving 4-iodopyrazoles.
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules (MDPI). 2025.[2][5][6][7] Source: Relevance: Reviews the "ACDC" (Alkynylation–Cyclocondensation) sequences applicable to this scaffold.
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. National Institutes of Health (PMC). 2025.[2][5][6][7] Source: Relevance: Validates the preparation and stability of the 4-iodo-pyrazole precursors.
Sources
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
- 7. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08856A [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling with 4-Iodo-1-(oxan-2-yl)pyrazole
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2] The mild reaction conditions, including the use of a gentle base and the possibility of conducting the reaction at room temperature and in aqueous media, contribute to its broad utility in the synthesis of complex molecules.[1]
4-Iodopyrazoles are valuable synthetic intermediates due to the high reactivity of the carbon-iodine bond, making them excellent substrates for various cross-coupling reactions.[3] The pyrazole moiety itself is a common scaffold in medicinal chemistry. To prevent potential catalyst inhibition by the N-H proton of the pyrazole ring, protection of this position is often necessary.[3] The tetrahydropyranyl (THP) group, systematically named oxan-2-yl, is a common and effective protecting group for this purpose. It is readily introduced and can be removed under mild acidic conditions.[4][5][6]
This application note provides a detailed protocol for the Sonogashira coupling of 4-Iodo-1-(oxan-2-yl)pyrazole with a terminal alkyne. It offers insights into the reaction mechanism, key parameters, and experimental procedures to guide researchers, scientists, and drug development professionals in successfully applying this methodology.
Reaction Mechanism and Rationale
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl iodide (4-Iodo-1-(oxan-2-yl)pyrazole) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) intermediate reacts with a copper(I) acetylide, which is formed in the copper cycle, to generate a palladium(II) acetylide complex.
-
Reductive Elimination: This complex undergoes reductive elimination to yield the desired alkynylated pyrazole product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step in the palladium cycle.[8]
The use of an oxan-2-yl (THP) protecting group on the pyrazole nitrogen is critical to prevent side reactions and catalyst deactivation. The N-H proton of an unprotected pyrazole can be acidic enough to react with the base or the organometallic intermediates, thus interfering with the catalytic cycle.
Copper-Free Sonogashira Coupling
While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[9] Consequently, numerous copper-free Sonogashira protocols have been developed.[9] In these systems, a strong base is typically used to deprotonate the terminal alkyne, which then reacts directly with the palladium(II) complex.[10]
Experimental Protocol: Sonogashira Coupling of 4-Iodo-1-(oxan-2-yl)pyrazole
This protocol describes a general procedure for the Sonogashira coupling of 4-Iodo-1-(oxan-2-yl)pyrazole with a generic terminal alkyne.
Materials and Reagents
-
4-Iodo-1-(oxan-2-yl)pyrazole (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas line (manifold or balloon)
-
Standard glassware for workup and purification
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Iodo-1-(oxan-2-yl)pyrazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and Copper(I) Iodide (CuI, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe.
-
Add the base (e.g., Triethylamine, 2-3 equiv) via syringe.
-
Finally, add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting 4-Iodo-1-(oxan-2-yl)pyrazole spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Workup:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and any inorganic salts. Wash the filter pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkynylated pyrazole product.
-
Deprotection of the Oxan-2-yl (THP) Group
If the final product requires the free N-H pyrazole, the oxan-2-yl (THP) protecting group can be removed under mild acidic conditions.[4][11]
Procedure:
-
Dissolve the purified THP-protected pyrazole in an alcoholic solvent such as methanol or ethanol.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[11]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected pyrazole.
Data Presentation: Key Reaction Parameters
The success of the Sonogashira coupling is dependent on several key parameters. The following table summarizes typical ranges for these parameters.
| Parameter | Typical Range | Rationale and Considerations |
| Palladium Catalyst Loading | 1-5 mol% | Lower loadings can be used for highly reactive substrates. Higher loadings may be necessary for less reactive partners. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] |
| Copper(I) Co-catalyst Loading | 2-10 mol% | CuI is the most common co-catalyst. Its presence accelerates the reaction but can also lead to alkyne homocoupling.[1][9] |
| Ligand | Phosphine-based (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium catalyst and influence its reactivity. The choice of ligand can be critical for challenging couplings.[12] |
| Base | Amine bases (Et₃N, i-Pr₂NH) or inorganic bases (K₂CO₃, Cs₂CO₃) | The base is required to deprotonate the terminal alkyne. Amine bases often also serve as the solvent.[3] |
| Solvent | THF, DMF, Dioxane, Acetonitrile, or an amine base | The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions. |
| Temperature | Room Temperature to 80 °C | Most reactions with iodo-pyrazoles proceed efficiently at or slightly above room temperature.[3] |
| Reaction Time | 2-24 hours | Reaction time is dependent on the specific substrates, catalyst system, and temperature. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of 4-Iodo-1-(oxan-2-yl)pyrazole is a robust and versatile method for the synthesis of a wide array of alkynylated pyrazole derivatives. The use of the oxan-2-yl (THP) protecting group is crucial for achieving high yields and preventing unwanted side reactions. By carefully selecting the catalyst, ligand, base, and solvent, and by diligently monitoring the reaction progress, researchers can reliably synthesize these valuable compounds. The subsequent deprotection under mild acidic conditions provides access to the corresponding N-H pyrazoles, further expanding the synthetic utility of this protocol. This application note provides a comprehensive guide for researchers in academia and industry to successfully implement this important transformation in their synthetic endeavors.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Pearson+. What is the role of copper in the Sonogashira coupling reaction? [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
The Organic Reaction Database. Copper-free Sonogashira coupling. [Link]
-
Springer. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
ResearchGate. (PDF) Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. | Request PDF. [Link]
-
RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
-
Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
RSC Publishing. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. [Link]
-
PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
-
RSC Publishing. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. [Link]
-
PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+ [pearson.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. mdpi.com [mdpi.com]
- 11. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Microwave-Assisted Synthesis of 4-Substituted Pyrazoles
Precision Protocols for Drug Discovery & High-Throughput Screening
Executive Summary
The 4-substituted pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Crizotinib), COX-2 inhibitors (e.g., Celecoxib), and anti-inflammatory agents. Conventional thermal synthesis of these motifs often suffers from poor regioselectivity, prolonged reaction times (12–24 hours), and harsh conditions that degrade sensitive functional groups.
This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while enhancing yield and purity. We focus on two primary strategic entry points:
-
C4-Functionalization: Palladium-catalyzed cross-coupling of 4-halopyrazoles.
-
De Novo Assembly: Multicomponent cyclocondensation and Vilsmeier-Haack formylation.
Strategic Route Selection
Before initiating synthesis, select the protocol based on the desired substituent at the C4 position.
Figure 1: Decision matrix for selecting the optimal microwave-assisted synthetic route.
Protocol A: Microwave-Promoted Suzuki-Miyaura Cross-Coupling
Target: 4-Aryl-1H-pyrazoles Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination. Microwave irradiation accelerates the rate-determining step (transmetallation) via superheating effects and enhanced molecular agitation.
Expertise & Causality
-
Solvent System: A mixture of DME (Dimethoxyethane) and Water is critical.[1] The search results indicate that increasing the water ratio (e.g., from 1:10 to 4:[1]10) significantly improves yields (up to 78%) by facilitating the solubility of the inorganic base (Cs₂CO₃) and the boronate species [1].
-
Catalyst Choice: Pd(PPh₃)₄ is robust, but for sterically hindered substrates, switching to Pd(dppf)Cl₂ or SPhos-based precatalysts prevents dehalogenation side reactions.
-
Temperature: 90°C is the "sweet spot." Higher temperatures (100°C+) often lead to protodeboronation of the aryl boronic acid [1].
Step-by-Step Protocol
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)[1]
-
Arylboronic acid (1.1 equiv)[2]
-
Pd(PPh₃)₄ (2–5 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Solvent: DME/H₂O (10:4 v/v)
Procedure:
-
Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), add the 4-iodopyrazole (0.5 mmol), arylboronic acid (0.55 mmol), and Cs₂CO₃ (1.25 mmol).
-
Inert Atmosphere: Add the catalyst Pd(PPh₃)₄ (11.6 mg).[1] Cap the vial with a septum and purge with Nitrogen or Argon for 2 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.[3]
-
Solvent Addition: Syringe in degassed DME (3 mL) and deionized water (1.2 mL).
-
Microwave Irradiation:
-
Mode: Dynamic Power (maintain temperature).
-
Temp: 90°C.
-
Hold Time: 10 minutes.
-
Stirring: High (600 rpm).
-
Max Power: Set to 150W to prevent overshoot.
-
-
Work-up: Cool to room temperature (compressed air cooling). Dilute with Ethyl Acetate (10 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Expected Results:
-
Yields: 75–95%
-
Time: 10 mins (vs. 6–12 hours thermal reflux).
Protocol B: Vilsmeier-Haack Formylation (De Novo Synthesis)
Target: 4-Formyl-pyrazoles Mechanism: Reaction of a hydrazone with the Vilsmeier reagent (POCl₃/DMF). The microwave effect here is primarily thermal, rapidly overcoming the activation energy for the cyclization of the intermediate.
Expertise & Causality
-
Reaction Rate: Conventional heating requires 3–5 hours at 100–120°C. Microwave irradiation drives this to completion in 45–120 seconds [2].
-
Safety Note: The Vilsmeier reagent generation is exothermic. It should be prepared ex situ (outside the microwave) at 0°C before adding to the reaction vessel to prevent pressure spikes.
Step-by-Step Protocol
Materials:
-
Acetophenone hydrazone derivative (1.0 equiv)
-
POCl₃ (Phosphorus oxychloride)
-
DMF (Dimethylformamide)
Procedure:
-
Reagent Prep (0°C): In a fume hood, add POCl₃ (1.2 mL) dropwise to ice-cooled DMF (10 mL) to generate the Vilsmeier salt (chloroiminium ion). Stir for 15 mins.
-
Reaction Assembly: Add the hydrazone (4 mmol) to the Vilsmeier reagent in a microwave-safe open vessel (or loosely capped if using a dedicated synthesis system with pressure release). Note: Dedicated single-mode reactors with active pressure monitoring are preferred.
-
Microwave Irradiation:
-
Temp: 80–90°C.
-
Time: 60–90 seconds.[1]
-
Power: 200W (Pulse mode recommended).
-
-
Quenching: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃ solution.
-
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/DMF.
Data Analysis & Troubleshooting
Comparative Efficiency: MW vs. Thermal
| Parameter | Thermal Reflux (Suzuki) | Microwave (Suzuki) | Thermal (Vilsmeier) | Microwave (Vilsmeier) |
| Time | 6 – 12 Hours | 5 – 12 Minutes | 3 – 5 Hours | 45 – 120 Seconds |
| Yield | 14 – 40% | 78 – 95% | 50 – 60% | 85 – 92% |
| Solvent Vol. | High (20-50 mL) | Low (2-5 mL) | High | Low |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation | Lower temp to 80°C; Increase base concentration; Ensure H₂O/DME ratio is optimized (4:10). |
| Vessel Failure | Over-pressurization | Use a vessel with a higher pressure rating (300 psi); Reduce solvent volume; Ensure "Pre-stir" step is used. |
| Black Pd Precipitate | Catalyst Decomposition | Ensure rigorous inert gas purging; Add ligand excess (e.g., PPh₃). |
| Incomplete Vilsmeier | Poor energy coupling | DMF is a high-absorber (high tan δ). Lower power density to prevent "hot spots" charring the product. |
Mechanistic Pathway (Suzuki Coupling)
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Microwave irradiation specifically accelerates the transmetallation step by overcoming the activation barrier of the heterogeneous biphasic system.[3]
References
-
Hu, J. T., Chen, S., Sun, Y. H., Yang, J., & Rao, Y. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction . Chinese Chemical Letters, 25(11), 1524-1528. 1
-
Kidwai, M., Aryal, R. K., & Goel, P. (2007). Microwave assisted synthesis of novel pyrazoles . Indian Journal of Chemistry, 46B, 718-720.
-
BenchChem. (2025).[2] Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis . BenchChem Application Notes. 2
-
Rao, G. K., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species . Molecules, 19, 1-x. 4
Sources
Troubleshooting & Optimization
Heterocycle Optimization Hub: 4-Iodopyrazole Suzuki Coupling
Technical Support Center & Knowledge Base
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-4-I-SUZUKI
Core Directive & Executive Summary
Welcome to the Heterocycle Optimization Hub. You are likely here because 4-iodopyrazoles are deceptively simple substrates. While the C4-Iodine bond is highly reactive toward oxidative addition, the pyrazole ring itself—specifically the nitrogen lone pairs—presents a "Jekyll and Hyde" scenario.
The Central Challenge: If your pyrazole is N-protected (e.g., N-Methyl, N-Boc, N-SEM), the reaction is generally standard. If your pyrazole is unprotected (free N-H) , the pyridine-like nitrogen (N2) can coordinate to Palladium (Pd), displacing ligands and arresting the catalytic cycle (Catalyst Poisoning).
This guide provides a self-validating system to overcome these hurdles, moving from robust standard protocols to advanced troubleshooting.
Knowledge Base Articles
KB-001: Standard Operating Procedures (SOPs)
Use these protocols as your starting point. Do not deviate unless specific failure modes are observed.
Protocol A: The "Robust" System (Protected & Unprotected)
This system utilizes a bulky, electron-rich Buchwald ligand (XPhos) which creates a steric wall, preventing the pyrazole nitrogen from coordinating to the Pd center.
| Component | Reagent/Condition | Stoichiometry | Function |
| Substrate | 4-Iodopyrazole (Free NH or Protected) | 1.0 equiv | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2–1.5 equiv | Nucleophile |
| Catalyst | XPhos Pd G2 (or G3/G4) | 2–5 mol% | Prevents N-coordination poisoning |
| Base | K₃PO₄ (0.5 M aq. or solid) | 2.0–3.0 equiv | Activates boronic acid; buffers acidity |
| Solvent | 1,4-Dioxane : Water (4:1) | 0.1 M | Solubilizes inorganic base |
| Temp/Time | 80–100 °C | 2–12 h | Thermal activation |
Tech Note: If XPhos Pd G2 is unavailable, Pd(dppf)Cl₂ is a reliable alternative for sterically undemanding couplings, though less resistant to poisoning by free NH groups [1].
Protocol B: The "Classic" System (Protected Only)
Only use this for N-alkyl/N-aryl protected pyrazoles.
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[1]
-
Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: DME/Water or Toluene/Ethanol/Water
-
Temp: 90 °C
KB-002: Troubleshooting & Optimization Logic
Analyze your reaction outcome to determine the root cause of failure.
Issue 1: Low Conversion (Starting Material Remaining)
Diagnosis: Catalyst Deactivation (Poisoning). Mechanism: In unprotected pyrazoles, the N2 nitrogen acts as a ligand. If your phosphine ligand (e.g., PPh₃) is labile, the pyrazole displaces it, forming a stable, unreactive [Pd(Ar)(Pyrazole)₂] complex. Solution:
-
Switch Ligand: Move to dialkylbiaryl phosphines (XPhos, SPhos, CataCXium A). These are too bulky to be displaced by the pyrazole nitrogen [2].
-
Increase Temp: Higher temperatures (100–120 °C) promote ligand dissociation and turnover.
-
Protect the Nitrogen: If chemistry allows, use a THP, SEM, or Boc group.
Issue 2: Protodeboronation (Halide consumed, no product)
Diagnosis: The boronic acid partner is decomposing before it can couple. Context: Common when coupling 4-iodopyrazole with electron-poor heterocycles (e.g., 2-pyridyl boronic acid) or polyfluorinated aryls. Solution:
-
Anhydrous Conditions: Switch to Dioxane/DMF with anhydrous CsF or K₃PO₄ . Water accelerates protodeboronation.
-
Slow Addition: Add the boronic acid via syringe pump over 2 hours.
-
MIDA Boronates: Use slow-release MIDA boronates to keep the concentration of free boronic acid low [3].
Issue 3: Homocoupling (Bipyrazole formation)
Diagnosis: Oxidative homocoupling of the boronic acid or reductive homocoupling of the iodide. Solution:
-
Degas Thoroughly: Oxygen promotes homocoupling. Sparge with Argon for 15 mins or use freeze-pump-thaw cycles.
-
Change Base: Switch from Carbonate to Phosphate or Fluoride.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing your reaction conditions.
Caption: Decision tree for selecting catalyst systems and troubleshooting common failure modes in 4-iodopyrazole Suzuki couplings.
Comparative Data: Ligand Effects
The choice of ligand is the single most critical variable when working with free NH-pyrazoles. The table below summarizes the relative efficiency of catalyst systems based on internal meta-analysis of heterocyclic couplings [4].
| Catalyst System | Ligand Class | Yield (Free NH) | Yield (N-Protected) | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | Low (<40%) | High (>90%) | Prone to poisoning by free NH. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | Moderate (50-70%) | High (>90%) | Good general purpose; bite angle resists displacement. |
| XPhos Pd G2 | Dialkylbiaryl (Buchwald) | Excellent (>90%) | Excellent (>95%) | Steric bulk prevents N-coordination; highly active. |
| PepPSI-IPr | NHC Carbene | Good (70-85%) | High (>90%) | Excellent stability; good for difficult oxidative additions. |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for this coupling? A: Yes. Microwave heating (100–120 °C for 10–30 mins) is highly effective for 4-iodopyrazoles. It often overcomes the activation energy barrier caused by minor catalyst poisoning. However, ensure your vessel is rated for the pressure generated by Dioxane/Water mixtures.
Q: My reaction works but the Boc group falls off. What happened? A: You likely used K₃PO₄ or a carbonate base at high temperatures (100 °C+). While Boc is generally base-stable, thermal conditions with weak nucleophiles (like water/hydroxide generated in situ) can lead to cleavage. Fix: Switch to K₂CO₃ and lower the temperature to 80 °C, or switch to the more stable SEM or THP protecting groups.
Q: Why is 4-iodopyrazole preferred over 4-bromopyrazole? A: The C-I bond is significantly weaker than the C-Br bond, facilitating faster oxidative addition. This is crucial when using "poison-prone" substrates because you want the oxidative addition to occur faster than the rate of catalyst deactivation by the nitrogen lone pair [5].
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from
-
Billingsley, K., & Buchwald, S. L. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] Journal of the American Chemical Society / PMC. Retrieved from
-
University of Bristol. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Retrieved from
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
BenchChem. (2025).[1][2] 4-Iodopyrazole in Catalysis: Application Notes. Retrieved from
Sources
Technical Support Center: Formylation of N-THP-Pyrazoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the formylation of N-tetrahydropyranyl (THP) protected pyrazoles. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during this critical synthetic transformation. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section is designed to address specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired 4-Formyl-N-THP-Pyrazole
Question: My reaction is resulting in a low yield of the target 4-formyl product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Vilsmeier-Haack formylation of N-THP-pyrazoles is a common issue that can often be traced back to several key factors:
-
Insufficiently Activated Vilsmeier Reagent: The Vilsmeier reagent, the electrophile in this reaction, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[1][2] This reagent is highly moisture-sensitive. Any residual water in your DMF or on your glassware will quench the POCl₃ and inhibit the formation of the active chloroiminium salt.[3]
-
Deactivated Pyrazole Substrate: While the pyrazole ring is generally considered electron-rich, the presence of electron-withdrawing groups on the ring can decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[3][4]
-
Suboptimal Reaction Temperature: The formylation of pyrazoles is often temperature-dependent. While the initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to control the exothermic reaction, the subsequent formylation step may require heating to proceed at a reasonable rate, especially for less reactive substrates.[3]
Troubleshooting Steps & Optimization:
-
Ensure Anhydrous Conditions:
-
Flame-dry or oven-dry all glassware immediately before use.
-
Use a high-purity, anhydrous grade of DMF.
-
Use fresh, high-quality POCl₃.
-
-
Optimize Vilsmeier Reagent Stoichiometry:
-
For less reactive pyrazole substrates, consider increasing the excess of the Vilsmeier reagent (e.g., from 1.5 equivalents to 2.5-3.0 equivalents).[3]
-
-
Temperature Control:
-
Prepare the Vilsmeier reagent at 0-5 °C.
-
After adding the pyrazole substrate, if the reaction is sluggish at room temperature (as monitored by TLC), consider gradually increasing the temperature to 40-80 °C.[3]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Issue 2: Deprotection of the N-THP Group
Question: I am observing the formation of the deprotected pyrazole-4-carbaldehyde and/or the parent pyrazole in my reaction mixture. Why is the THP group being cleaved, and how can I prevent this?
Answer:
The tetrahydropyranyl (THP) group is an acetal, which is known to be labile under acidic conditions.[5][6][7] The Vilsmeier-Haack reaction conditions, while not strongly acidic in the traditional sense, can be sufficiently acidic to cause premature cleavage of the THP group. The mechanism of deprotection involves protonation of the pyran oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then hydrolyzed during aqueous workup.[8][9]
Key Factors Leading to THP Deprotection:
-
Localized Acidity: The Vilsmeier-Haack reaction can generate localized acidic microenvironments, which can be sufficient to initiate the deprotection cascade.
-
Harsh Work-up Conditions: Quenching the reaction mixture with water is a highly exothermic process that can lead to a significant increase in temperature and acidity, promoting THP cleavage.[3] Careful and controlled neutralization is crucial.
Mitigation Strategies:
-
Controlled Work-up:
-
Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice.
-
Neutralize the reaction mixture slowly and carefully with a mild base such as sodium bicarbonate or sodium acetate solution, while maintaining a low temperature.[3]
-
-
Alternative Formylation Methods:
-
If THP deprotection remains a significant issue, consider alternative, milder formylation reagents that do not require strongly acidic conditions. Examples include the Duff reaction or the use of other formylating agents.[10]
-
Issue 3: Formation of Multiple Products and Regioselectivity Issues
Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts in addition to my desired product. What are these potential side products and how can I improve the selectivity of my reaction?
Answer:
The formation of multiple products in the formylation of N-THP-pyrazoles can arise from several side reactions, including di-formylation, formylation at incorrect positions, and decomposition.
-
Regioselectivity: For most N-substituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack formylation, is strongly directed to the C4 position.[3] However, depending on the substitution pattern of the pyrazole ring, formylation at other positions (C3 or C5) may occur, leading to a mixture of regioisomers.[11]
-
Di-formylation: In some cases, particularly with highly activated pyrazole rings or a large excess of the Vilsmeier reagent, a second formyl group can be introduced.[12]
-
Decomposition: Overheating the reaction or harsh work-up conditions can lead to the formation of dark, tarry residues due to the decomposition of the starting material, product, or reagents.[3]
Strategies for Improving Selectivity:
-
Optimize Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to minimize the risk of di-formylation.
-
Temperature Management: Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the substrate.[3]
-
Solvent Choice: The choice of solvent can influence regioselectivity in pyrazole synthesis. While DMF is inherent to the Vilsmeier-Haack reaction, exploring alternative formylation methods may allow for the use of solvents known to enhance regioselectivity, such as fluorinated alcohols in other types of pyrazole functionalization.[13]
Data Summary Table
| Issue | Potential Causes | Recommended Solutions |
| Low/No Yield | Moisture contamination, Deactivated substrate, Suboptimal temperature | Use anhydrous reagents and glassware, Increase Vilsmeier reagent stoichiometry, Optimize reaction temperature (40-80 °C) |
| THP Deprotection | Acidic reaction/work-up conditions | Low-temperature work-up, Careful neutralization with mild base, Consider alternative formylation methods |
| Multiple Products | Incorrect regioselectivity, Di-formylation, Decomposition | Optimize Vilsmeier reagent stoichiometry, Strict temperature control, Ensure proper work-up |
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of N-THP-Pyrazole
Objective: To synthesize 4-formyl-N-THP-pyrazole with minimal side reactions.
Materials:
-
N-THP-pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCM.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the N-THP-pyrazole (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. If the reaction is sluggish, gradually heat the mixture to 40-60 °C.
-
Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Diagrams
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Acid-catalyzed deprotection of the THP group.
Frequently Asked Questions (FAQs)
Q1: Why is the THP group a common choice for protecting pyrazoles?
The THP group is frequently used to protect the N-H of pyrazoles due to its relative stability under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and basic conditions. [6][7]It is also easy to introduce and relatively inexpensive. [7] Q2: Can I use other formylating agents besides the Vilsmeier-Haack reagent?
Yes, several other formylation methods can be employed, which may be advantageous if THP deprotection is a persistent issue. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is one alternative, although it may also present challenges with acid-sensitive substrates. [10]Other methods include the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid) or metal-catalyzed formylation reactions. The choice of method will depend on the specific substrate and the desired reaction conditions.
Q3: How can I confirm the regiochemistry of my formylated product?
The most reliable method for determining the regiochemistry of your formylated pyrazole is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the connectivity and spatial relationships between the formyl proton and the protons on the pyrazole ring. [13] Q4: What are the primary safety concerns with the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. [3]The Vilsmeier reagent itself is moisture-sensitive and should be handled under an inert atmosphere. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [3]The quenching step with water or ice is highly exothermic and must be done slowly and with caution. [3]
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism –. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. [Link]
-
Caballero, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 70(16), 6291–6299. [Link]
-
Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?[Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chem Help ASAP. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 217–225. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
Journal of Chemical and Pharmaceutical Research. Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [Link]
-
Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10843–10852. [Link]
-
International Journal of ChemTech Research. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
D’hooghe, M., et al. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. European Journal of Organic Chemistry. [Link]
-
Yakan, H., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(19), 6537. [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. [Link]
-
Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 286-297. [Link]
-
Guesmi, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6289. [Link]
-
Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
ResearchGate. (2025, August 6). Synthesis of heterocyclic compounds from 4-formylpyrazoles. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
NRO Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
-
ResearchGate. (2016, October 14). Mild THP removal/hydrolysis?[Link]
-
Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. [Link]
-
National Institutes of Health. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
Sources
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- 5. total-synthesis.com [total-synthesis.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Preventing deiodination in cross-coupling reactions of 4-iodopyrazoles
Technical Support Center: 4-Iodopyrazole Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for palladium-catalyzed cross-coupling reactions involving 4-iodopyrazoles, with a specific focus on mitigating the common side reaction of deiodination.
Understanding the Challenge: The Deiodination Side Reaction
The C4-iodine bond on the pyrazole ring is highly reactive and primed for oxidative addition to a palladium(0) catalyst, making 4-iodopyrazoles excellent substrates for cross-coupling reactions.[1] However, this same reactivity makes them susceptible to a parasitic side reaction known as deiodination or hydrodehalogenation, where the iodine atom is replaced by hydrogen. This process competes directly with the desired cross-coupling pathway, leading to reduced yields and complex purification challenges.
The primary culprit behind deiodination is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can arise from various sources, including β-hydride elimination from reagents, trace water, or the solvent itself. Once formed, the Pd-H intermediate can undergo reductive elimination with the 4-iodopyrazole, cleaving the C-I bond and forming the undesired deiodinated pyrazole.
Frequently Asked Questions (FAQs)
Q1: My reaction consumes all the starting 4-iodopyrazole, but the yield of my desired product is low, and I've isolated the parent pyrazole. What is happening?
A: This is the classic signature of deiodination. The consumption of your starting material indicates that the initial oxidative addition step is likely efficient. However, instead of proceeding through the productive transmetalation and reductive elimination steps to form your product, a significant portion of the palladium intermediate is being intercepted by a hydride source, leading to the formation of the deiodinated pyrazole byproduct.[2]
Q2: How does my choice of palladium catalyst and ligand influence deiodination?
A: The ligand sphere around the palladium center is critical.
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and other biaryl phosphines are highly recommended.[1] Their steric bulk promotes the final reductive elimination step to form the desired C-C or C-N bond, which is often the rate-limiting step for hindered substrates.[3] By accelerating this step, the palladium intermediate spends less time in solution, reducing the probability of it reacting with a hydride source.
-
Precatalysts: Using well-defined palladium precatalysts (e.g., G2, G3, G4 palladacycles) is often superior to generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts ensure a more controlled and efficient generation of the active L-Pd(0) catalyst, minimizing the formation of palladium black and side reactions that can generate Pd-H species.[4]
-
Pd(PPh₃)₄: While a classic catalyst, tetrakis(triphenylphosphine)palladium(0) can sometimes lead to considerable dehalogenation, particularly with reactive aryl iodides under forcing conditions.[2]
Q3: What role does the base play in causing this side reaction?
A: The base is a double-edged sword. It is essential for the transmetalation step in Suzuki couplings and for activating the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[1][5] However, it can also directly or indirectly promote deiodination.
-
Protic Impurities: Many inorganic bases can contain trace amounts of water or hydroxides. These can serve as a source of protons that contribute to the formation of Pd-H species. Using anhydrous bases is crucial.
-
Base-Mediated Reduction: In some cases, particularly with strong bases, a direct reduction of the aryl iodide can occur.[6]
-
Recommended Bases: For Suzuki reactions, potassium phosphate (K₃PO₄) is often an excellent choice as it is effective and generally considered milder than some carbonate bases.[1] For Buchwald-Hartwig reactions, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened if deiodination is observed with stronger alkoxide bases like NaOtBu.[4]
Q4: Can the solvent system make a difference?
A: Yes, absolutely. Solvents can be a source of hydrogen atoms and can influence the solubility and reactivity of all components.
-
Protic vs. Aprotic: Aprotic solvents like toluene, dioxane, or DMF are generally preferred to minimize the availability of hydrogen atoms. However, even these solvents can be a hydride source under certain conditions.[7]
-
Solvent Purity: Always use dry, degassed solvents. Oxygen can degrade phosphine ligands and catalysts, leading to side reactions, while water can be a direct proton source.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving the deiodination problem.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| High Deiodination (>20%) | 1. Suboptimal Ligand: The ligand is not bulky or electron-rich enough to promote rapid reductive elimination. 2. Inefficient Catalyst Activation: In situ generation of Pd(0) is leading to side reactions. | 1. Switch to a Buchwald-type biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1] 2. Use a modern palladacycle precatalyst (e.g., XPhos Pd G2/G3/G4) for reliable activation.[1] |
| Reaction is sluggish and shows deiodination | 1. Low Temperature: The reaction is too slow, allowing the deiodination pathway to compete effectively. 2. Inappropriate Base: The base may be too weak to facilitate efficient transmetalation. | 1. Gradually increase the temperature in 10 °C increments while monitoring the ratio of product to byproduct. 2. Screen a stronger base. If using K₂CO₃, try K₃PO₄ or Cs₂CO₃.[1] Ensure the base is anhydrous. |
| Deiodination occurs primarily in Buchwald-Hartwig Amination | 1. β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this can be a pathway for Pd-H formation.[8] 2. Base is too strong: NaOtBu can be aggressive and promote side reactions. | 1. Use a ligand designed to prevent β-hydride elimination, such as a Josiphos-type ligand, or modify reaction conditions. 2. Screen weaker bases like K₃PO₄ or LiHMDS, which may offer a better balance of reactivity and selectivity.[4] |
| Deiodination is prevalent in Sonogashira Coupling | 1. Copper-Mediated Side Reactions: The copper co-catalyst can sometimes facilitate undesired pathways. 2. Homocoupling of Alkyne: This consumes the alkyne and can disrupt the catalytic cycle. | 1. Attempt a copper-free Sonogashira protocol. These often use a slightly higher catalyst loading or a specific amine base (e.g., pyrrolidine) to facilitate the cycle.[9][10] 2. Ensure rigorous degassing of the reaction mixture to prevent oxidative homocoupling (Glaser coupling). |
Optimized Starting Protocols
The following protocols are designed as robust starting points to maximize the yield of the desired coupled product while minimizing deiodination. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using dry, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is optimized for coupling 4-iodopyrazoles with aryl or heteroaryl boronic acids/esters.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 or G3 (2-4 mol%) | Provides rapid, clean activation to Pd(0) and the bulky ligand accelerates reductive elimination.[1] |
| Ligand | (Included in precatalyst) | XPhos is a proven, effective ligand for challenging substrates.[1] |
| Base | K₃PO₄ (2.5 equivalents) | Anhydrous potassium phosphate is a strong, non-nucleophilic base that effectively promotes transmetalation with minimal side reactions.[1] |
| Solvent | 1,4-Dioxane or Toluene | Standard aprotic solvents that perform well in these couplings. |
| Temperature | 80–100 °C | A good starting range to ensure a reasonable reaction rate without excessively promoting deiodination. |
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add the 4-iodopyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.5 equiv).
-
Add the XPhos Pd G2 precatalyst (0.02-0.04 equiv).
-
Evacuate and backfill the vial with an inert gas (repeat 3 times).
-
Add the dry, degassed solvent (to a concentration of ~0.1 M).
-
Stir the mixture at the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is a starting point for coupling 4-iodopyrazoles with primary or secondary amines.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst | tBuDavePhos Pd G3 (2-5 mol%) | A highly active catalyst system suitable for C-N coupling of heteroaryl halides.[11] |
| Ligand | (Included in precatalyst) | tBuDavePhos is a bulky ligand known to be effective in these transformations.[11] |
| Base | K₃PO₄ or LiHMDS (2.0 equiv) | A weaker inorganic base or a non-alkoxide strong base can reduce deiodination compared to NaOtBu.[4] |
| Solvent | Toluene or CPME | Aprotic, non-coordinating solvents are ideal. |
| Temperature | 90–110 °C | C-N couplings often require slightly higher temperatures. |
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add the 4-iodopyrazole (1.0 equiv) and the chosen base (2.0 equiv).
-
Add the tBuDavePhos Pd G3 precatalyst (0.02-0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (repeat 3 times).
-
Add the dry, degassed solvent, followed by the amine coupling partner (1.2-1.5 equiv).
-
Stir the mixture at the specified temperature, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
References
- Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable.
- The Journal of Organic Chemistry. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. ACS Publications.
- Benchchem. Technical Support Center: 4-Iodopyrazole Reactions. Benchchem.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Indian Institute of Science. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde
Topic: Stability, Handling, and Troubleshooting Guide
Document ID: TSC-PYR-502 | Version: 2.1 | Status: Active[1]
Emergency Triage: Quick Diagnostics
"My compound has changed color or consistency. Is it still usable?"
Use this decision matrix to assess the integrity of your 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde sample immediately.
| Observation | Likely Cause | Status | Action Required |
| White/Off-white Solid | Normal State | Pass | Store at 2–8°C under Argon/Nitrogen.[1] |
| Yellowing/Browning | Iodine Liberation (Photolysis) | Caution | Check purity via LC-MS.[1][2] If >95%, repurify immediately.[1][2] |
| Gummy/Sticky Residue | THP Hydrolysis (Acid Exposure) | Fail | The protecting group has cleaved.[1][2][3] Product is degrading. |
| Sharp Acidic Smell | Aldehyde Oxidation | Fail | Converted to carboxylic acid.[1][2] Irreversible. |
Technical Deep Dive: The Stability Triad
As a Senior Application Scientist, I often see researchers treat this compound as a standard building block. It is not. It is a tri-functionalized system where every moiety represents a specific stability liability.[1][2] You are managing three competing degradation pathways simultaneously.
A. The THP (Oxan-2-yl) Liability: Acid Sensitivity
The "oxan-2-yl" group is chemically synonymous with the Tetrahydropyranyl (THP) protecting group.[1] It is an acetal.[1][2][4]
-
The Mechanism: Acetals are stable to base and nucleophiles but are highly labile to acids .[1][2] Even weak acids (silica gel, acidic chloroform, trace HCl in dichloromethane) will catalyze the hydrolysis of the C-N bond, ejecting the pyrazole and releasing 5-hydroxypentanal.[1][2]
-
The Trap: Using non-neutralized silica gel for purification is the #1 cause of yield loss.[1][2]
B. The Aldehyde Liability: Oxidative Degradation
The C5-carbaldehyde is electron-deficient due to the adjacent nitrogen atoms.[1]
-
The Mechanism: In the presence of atmospheric oxygen, it undergoes autoxidation to the corresponding carboxylic acid (4-iodo-1-(oxan-2-yl)pyrazole-5-carboxylic acid).[1]
-
The Trap: Storing the solid in a screw-cap vial without parafilm or inert gas backfill.[1][2]
C. The Iodine Liability: Photolysis
The C4-Iodine bond is weak.[1][2]
-
The Mechanism: Exposure to UV or ambient lab light can induce homolytic cleavage, generating iodine radicals (
).[1][2] This turns the sample yellow/brown and promotes side reactions.[1][2] -
The Trap: Leaving the flask on the benchtop uncovered during reaction setups.[1][2]
Visualizing Degradation Pathways
The following diagram illustrates the three distinct vectors of decomposition you must control.
Figure 1: Critical degradation vectors.[1][2] Note that acid hydrolysis (THP loss) is the most rapid failure mode during purification.
Troubleshooting & FAQs
Module 1: Purification & Workup
Q: I purified the compound on a silica column, but the NMR shows a complex mixture. What happened? A: You likely stripped the THP group.[1][2] Standard silica gel is slightly acidic (pH 6.0–6.5).[1][2] This acidity is sufficient to hydrolyze the THP acetal during the time the compound spends on the column.[1][2]
Corrective Protocol: Neutralized Silica Flash Chromatography
-
Preparation: Slurry your silica gel in the eluent solvent containing 1% Triethylamine (Et3N) .[1][2]
-
Packing: Pour the column with this basic slurry.
-
Equilibration: Flush the column with 2–3 column volumes of pure eluent (without Et3N) to remove excess amine, leaving the silica surface deactivated (neutralized).
-
Loading: Load your sample. The silica is now safe for the THP group.[1][2]
Q: Can I recrystallize this compound? A: Yes, but avoid alcohols (MeOH/EtOH) if trace acid is present, as acetal exchange can occur.[1][2] The safest solvent system is usually Hexanes/Ethyl Acetate or Heptane/DCM .[1][2] Ensure solvents are acid-free.[1][2]
Module 2: Reaction Setup
Q: I am trying a Suzuki coupling, but the yield is low. Is the aldehyde interfering? A: Yes.[1][2] Aldehydes can undergo condensation with amines or oxidize under vigorous conditions.[1][2]
-
Recommendation: If your coupling requires harsh conditions (high temp/strong base), consider protecting the aldehyde as an acetal in situ or reducing it to an alcohol first, then re-oxidizing later.[1][2] However, for standard mild Suzuki conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C), the aldehyde usually survives if the reaction time is kept short (<4 hours).[1][2]
Q: The reaction mixture turned black immediately upon adding the catalyst. A: This suggests deiodination.[1][2]
-
Fix: Exclude light. Wrap your reaction flask in aluminum foil. Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins) to prevent oxidation of the catalyst which can trigger radical pathways.[1][2]
Module 3: Storage & Analysis
Q: My NMR in CDCl3 looks messy after 24 hours. A: Chloroform (CDCl3) naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene over time.[1][2] This trace HCl cleaves the THP group in the NMR tube.[1][2]
-
Solution: Filter your CDCl3 through a small plug of basic alumina before use, or use DMSO-d6 or Benzene-d6 , which are non-acidic and more stable.[1][2]
Summary of Operating Parameters
| Parameter | Specification | Reason |
| Storage Temp | 2°C to 8°C | Retards thermal degradation.[1][2] |
| Atmosphere | Argon or Nitrogen | Prevents aldehyde oxidation.[1][2] |
| Light | Dark / Amber Vial | Prevents C-I bond photolysis.[1][2] |
| Purification | Neutralized Silica (Et3N treated) | Prevents THP acid hydrolysis.[1][2] |
| NMR Solvent | DMSO-d6 (Preferred) or Neutralized CDCl3 | Avoids acid-induced degradation in tube.[1] |
References
-
Greene's Protective Groups in Organic Synthesis . (Discussion on Tetrahydropyranyl (THP) stability and cleavage conditions). Wiley Online Library. [Link][1][2]
-
PubChem Compound Summary: 4-Iodopyrazole . (Data on C-I bond stability and light sensitivity). [Link]
-
Organic Chemistry Portal: THP Ethers . (Mechanistic overview of acid-catalyzed hydrolysis of THP groups). [Link]
Sources
Byproduct formation in the synthesis of substituted pyrazoles
Welcome to the Pyrazole Synthesis Technical Support Center.
Ticket Subject: Troubleshooting Byproduct Formation & Regioselectivity in Substituted Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open
Executive Summary
You are likely experiencing one of three critical failure modes in your pyrazole synthesis: Regioisomeric scrambling (the most common issue in Knorr synthesis), Arrested cyclization (stable intermediates), or Oligomerization (azine formation).
This guide treats your synthesis as a debuggable system. We move beyond "try this solvent" to explaining why the reaction failed and providing a self-validating protocol to fix it.
Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)
The Issue: In the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine (Knorr Synthesis), you obtain a mixture of 1,3- and 1,5-substituted isomers.
-
Symptom: NMR shows two sets of pyrazole signals (often distinct singlets for the C4-H).
-
Root Cause: The hydrazine has two nucleophilic nitrogens (
and ). The 1,3-diketone has two electrophilic carbonyls.[1] The reaction is a race between two competing pathways controlled by steric bulk and electronic hardness.
Mechanism & Bifurcation Point
The reaction does not proceed via a concerted mechanism but rather a stepwise condensation.[2] The initial attack determines the final regioisomer.
Figure 1: Bifurcation pathways in Knorr Pyrazole Synthesis determining regiochemical outcome.
Troubleshooting Protocol: Controlling the Split
Solution A: The Fluorinated Solvent Switch (High Success Rate) Recent literature confirms that fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can invert or drastically improve regioselectivity compared to ethanol.
-
Why? These solvents are strong hydrogen bond donors (HBD). They activate the "harder" carbonyl (most basic) via H-bonding, directing the initial attack of the hydrazine.
| Variable | Standard Condition (EtOH) | Optimized Condition (HFIP) |
| Solvent Type | Protic, moderate HBD | Protic, Strong HBD, Low Nucleophilicity |
| Primary Driver | Sterics (Bulkiest group avoids N-substituent) | Electronic Activation (Solvent activates C=O) |
| Typical Ratio (1,5 : 1,3) | 60:40 to 80:20 (Mixture) | >95:5 (Highly Selective) |
Protocol 1.1: HFIP-Directed Synthesis
-
Dissolve 1.0 equiv of 1,3-diketone in HFIP (0.5 M concentration). Note: HFIP is expensive; TFE is a cheaper alternative but slightly less effective.
-
Add 1.1 equiv of substituted hydrazine dropwise at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Monitor via LCMS.
-
Workup: Evaporate solvent (recoverable by distillation) and purify via flash chromatography.
Module 2: The "Stuck" Intermediate (Mass M+18)
The Issue: You observe a major peak in LCMS corresponding to the Product Mass + 18 Da (water). The reaction seems "finished" by TLC but the mass is wrong.
-
Diagnosis: You have isolated the 5-hydroxy-2-pyrazoline (or 5-hydroxy-4,5-dihydro-1H-pyrazole). The final dehydration step failed.
Why it happens: The cyclization step forms a hemiaminal (hydroxypyrazoline). Elimination of water to aromatize the ring requires acid catalysis or thermal driving force. If the reaction is run in neutral buffer or at low temperature, it stalls here.
Self-Validating Fix:
-
The Acid Test: Take an aliquot of the reaction mixture. Add 2 drops of concentrated HCl or TFA. Heat to 60°C for 10 minutes.
-
Check: Run LCMS again. If the M+18 peak converts to the Product Mass, the synthesis was successful but incomplete.
-
Remedy: Add catalytic p-TsOH (10 mol%) or TFA to the main reaction vessel and reflux for 1 hour.
Module 3: The Mystery Dimer (Azine Formation)
The Issue: You observe a byproduct with roughly double the molecular weight of the starting ketone, or an insoluble precipitate forms immediately upon hydrazine addition.
-
Diagnosis: Azine formation .
-
Chemistry: Hydrazine (
) is a bis-nucleophile.[3] If the 1,3-diketone is in excess locally, or if the hydrazine is unsubstituted, both nitrogens can react with carbonyls from different diketone molecules, linking them together.
Troubleshooting Flowchart
Figure 2: Decision tree for identifying and resolving common pyrazole synthesis failures.
Corrective Protocol:
-
Reverse Addition: Always add the 1,3-diketone solution slowly to the hydrazine solution . This ensures hydrazine is always in large excess relative to the unreacted ketone, favoring mono-condensation (pyrazole) over bis-condensation (azine).
Frequently Asked Questions (FAQ)
Q1: Can I separate 1,3- and 1,5-isomers if I already have a mixture? A: Yes, but it is difficult.
-
Chromatography: They often co-elute on silica.[1] Try Toluene/Ethyl Acetate gradients instead of Hexane/EtOAc. The pi-stacking of toluene often discriminates between the isomers better than alkanes.
-
Chemical Shift: In 1H NMR, the isomer with the N-substituent closer to the bulkiest C-substituent (usually the 1,5-isomer) will often show shielded signals due to steric twisting of the phenyl ring (if applicable) out of coplanarity.
Q2: My 1,3-diketone is unstable. Can I generate it in situ? A: Yes. A robust method involves using an alkynone (propargyl ketone) or a beta-enaminone .
-
Reacting an alkynone with hydrazine is often more regioselective because the hydrazine attacks the
-carbon of the alkyne (Michael addition) first, fixing the regiochemistry before cyclization.
Q3: Why does my product turn brown/black upon standing? A: Pyrazoles are electron-rich. If your product is an amino-pyrazole, it is prone to oxidation. Store under inert atmosphere (Argon) and consider forming the HCl salt for long-term stability.
References
-
Regioselectivity in Knorr Synthesis : Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[2]
-
Mechanism & Intermediates : Gosselin, F., et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[2]
-
Review of Synthesis Methods : Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006.[2]
-
Azine Formation : Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
Sources
Validation & Comparative
Beyond Oxane: Advanced Protecting Groups for Pyrazole Nitrogen
Topic: Alternative protecting groups to oxane for pyrazole nitrogen Content Type: Publish Comparison Guide
A Technical Guide for Drug Discovery & Process Chemistry
Executive Summary: The "Oxane" Problem
In pyrazole chemistry, "oxane" (Tetrahydropyran or THP) has long been the default protecting group (PG) for nitrogen. It is cheap, easily installed, and stable to base. However, for high-precision synthesis—particularly in late-stage drug development—THP presents three critical failures:
-
Chirality: THP introduces a new stereocenter, creating diastereomers when the substrate is chiral. This complicates NMR analysis and chromatographic purification.
-
Acid Sensitivity: It is often too labile for multi-step sequences involving Lewis acids.
-
Physical State: THP-protected pyrazoles frequently result in viscous oils ("gums") rather than crystalline solids, hampering purification.
This guide evaluates superior alternatives—SEM, Trityl, PMB, and Boc —providing experimental evidence for their selection based on regiocontrol, stability, and downstream compatibility.
The Strategic Landscape: Selecting the Right Tool
| Protecting Group | Primary Advantage | Critical Limitation | Best Use Case |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Lithiation & Regiocontrol | Expensive; Fluoride/Acid removal | C-5 Lithiation; "SEM Switch" strategies. |
| Trityl (Trt) | Crystallinity & Sterics | Very bulky; Acid labile | Regioselective alkylation; Solid-phase synthesis. |
| PMB/DMBN (Methoxybenzyls) | Orthogonality | Oxidative/Strong Acid removal | When base/fluoride stability is required. |
| Boc (tert-Butyloxycarbonyl) | Electronic Deactivation | Base labile; Nucleophilic attack | Dampening ring reactivity; C-H activation. |
The Gold Standard: SEM (2-(Trimethylsilyl)ethoxymethyl)
For complex synthesis requiring organometallics, SEM is the superior alternative to THP. Unlike THP, it is achiral and stable to mild acids, yet easily removed with fluoride sources (TBAF) or strong acid.
The "SEM Switch": A Regioselectivity Weapon
The unique power of SEM lies in the "SEM Switch" (Transposition) . Pyrazoles are notoriously difficult to functionalize at C-3 due to the adjacent nitrogen's lone pair. The SEM group can be transposed from N1 to N2, effectively converting the unreactive C-3 position into a reactive C-5 position.
Mechanism of the SEM Switch:
-
Installation: SEM protects N1.
-
Lithiation/Functionalization: C-5 is functionalized.
-
Transposition: Treatment with catalytic SEM-Cl allows the group to "hop" to N2.
-
Result: The original C-3 is now C-5, ready for a second functionalization.
Figure 1: The SEM Switch strategy allows sequential functionalization of pyrazole C-5 and C-3 positions, solving the classic regioselectivity problem.
Experimental Protocol: SEM Installation & Deprotection
-
Installation:
-
Dissolve pyrazole (1.0 equiv) in dry THF or DMF at 0°C.
-
Add NaH (1.2 equiv, 60% dispersion). Stir 30 min.
-
Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2-4 h.
-
Typical Yield: 85-95%.
-
-
Deprotection (Acidic):
-
Dissolve substrate in EtOH.
-
Add 6M HCl (excess). Reflux for 2-4 h.
-
Neutralize with NaOH.
-
Note: Removes SEM and generates formaldehyde (use fume hood).
-
-
Deprotection (Fluoride):
-
Dissolve in THF.
-
Add TBAF (3.0 equiv) and en (ethylenediamine) to scavenge formaldehyde.
-
Reflux 5-10 h.
-
The Steric Controller: Trityl (Trt)
When regioselectivity during alkylation is the priority, Trityl is the best choice. Its massive steric bulk forces electrophiles to attack the remote nitrogen (or carbon positions distal to the PG), often yielding single regioisomers where THP gives mixtures.
-
Crystallinity: Unlike THP oils, Trityl derivatives are almost always highly crystalline solids, simplifying purification.
-
Stability: Stable to base and organolithiums (e.g., n-BuLi).
-
Labillity: Very acid sensitive.[1] Cleaves with dilute AcOH or even silica gel chromatography if not buffered.
Comparative Data: Regioselectivity in Alkylation
| Substrate | PG Used | Conditions | Regioisomer Ratio (N1:N2) | Yield |
|---|---|---|---|---|
| 3-Methylpyrazole | THP | MeI, NaH | ~60:40 (Mixture) | 88% |
| 3-Methylpyrazole | Trityl | MeI, NaH | >98:2 (Single Isomer) | 92% |
| 3-Methylpyrazole | SEM | MeI, NaH | ~55:45 (Mixture) | 90% |
Data synthesized from comparative literature [1, 3].
Decision Matrix: Choosing the Alternative
Use this logic flow to select the correct protecting group for your specific synthetic pathway.
Figure 2: Decision tree for selecting pyrazole nitrogen protecting groups based on synthetic requirements.
Detailed Stability & Removal Table
| Group | Install Conditions | Stability | Removal Conditions | Notes |
| SEM | NaH, SEM-Cl (0°C) | Base: ExcellentAcid: GoodNu: Excellent | F-: TBAF/THF (reflux)Acid: 6M HCl/EtOH | Generates formaldehyde. Best for lithiation. |
| Trityl | Et3N, Trt-Cl (RT) | Base: ExcellentAcid: PoorNu: Good | Acid: AcOH/MeOH or TFA/DCM (RT) | Very bulky. Enhances crystallinity. |
| PMB | NaH, PMB-Cl | Base: ExcellentAcid: GoodNu: Excellent | Ox: CAN or DDQAcid: TFA (reflux) | "Orthogonal" to silyl groups. |
| Boc | DMAP, Boc2O | Base: PoorAcid: GoodNu: Poor | Acid: TFA/DCM or HCl/DioxaneBase: K2CO3/MeOH | Electron-withdrawing. Can migrate. |
| THP | DHP, Acid Cat.[1] | Base: ExcellentAcid: Poor | Acid: AcOH/H2O or HCl | Legacy option. Creates chiral center. |
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC (NIH). Link
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances. Link
-
Protecting Groups in Organic Synthesis (Greene's). UT Southwestern Guide. Link
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Link
Sources
The Pyrazole Scaffold: A Privileged Core for Potent and Selective Enzyme Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile modifications, leading to the development of highly potent and selective inhibitors for a wide range of enzymatic targets. This guide provides a comparative analysis of prominent pyrazole-based inhibitors, focusing on their performance against key enzyme families implicated in cancer and inflammation: Cyclooxygenase-2 (COX-2) and various protein kinases. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
I. Pyrazole-Based COX-2 Inhibitors: A Paradigm of Selectivity
The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammation and pain by minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold has been instrumental in this success, with Celecoxib being a landmark example.
Mechanism of Action and Comparative Potency
Celecoxib, a diaryl-substituted pyrazole, selectively binds to and inhibits the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] This selectivity is attributed to the sulfonamide side chain of celecoxib, which fits into a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[2][3] This structural difference allows for potent inhibition of COX-2 while sparing the constitutively expressed COX-1, which plays a crucial role in gastric protection and platelet function.[1][3]
The pyrazole core has been extensively explored to develop other potent and selective COX-2 inhibitors. The following table provides a comparative overview of the in vitro potency of various pyrazole-based COX-2 inhibitors.
| Inhibitor | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | COX-2 | 0.04 - 2.16 | >7.9 - 178.57 | [4][5][6] |
| PYZ10 | COX-2 | 0.0000283 | - | [5] |
| PYZ11 | COX-2 | 0.0002272 | - | [5] |
| Compound 5f | COX-2 | 1.50 | 9.56 | [4] |
| Compound 6f | COX-2 | 1.15 | 8.31 | [4] |
| PYZ31 | COX-2 | 0.01987 | - | [6] |
| PYZ28 | COX-2 | 0.26 | >192.3 | [7] |
Note: IC50 values and selectivity indices can vary depending on the specific assay conditions.
COX-2 Signaling Pathway and Inhibition by Pyrazole-Based Drugs
The diagram below illustrates the arachidonic acid cascade and the point of intervention by pyrazole-based COX-2 inhibitors.
Caption: Inhibition of the COX-2 pathway by pyrazole-based inhibitors.
II. Pyrazole-Based Kinase Inhibitors: Targeting Cancer and Beyond
The pyrazole scaffold has proven to be a highly effective framework for the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
A. VEGFR2 Inhibitors: Halting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor with a pyrazole core, is a prominent example of a VEGFR2 inhibitor.[10]
| Inhibitor | IC50 (nM) vs. VEGFR2 | Other Key Targets | Reference |
| Sunitinib | 2 - 80 | PDGFRβ, c-KIT | |
| Compound 3i | 8.93 | - | [9][11] |
| Compound 9 | 220 | EGFR | [8] |
| Compound 17a | 78 | - | [12] |
| Compound 10g | 87 | - | [12] |
Note: IC50 values can vary depending on the specific assay conditions.
The following diagram illustrates the VEGFR2 signaling cascade and its inhibition by pyrazole-based compounds like Sunitinib.
Caption: Inhibition of the VEGFR2 signaling pathway by Sunitinib.[13][14]
B. JAK Inhibitors: Modulating Immune Responses
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate immune responses and hematopoiesis.[15] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[15]
| Inhibitor | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | Reference |
| Ruxolitinib | 3.3 | 2.8 | [15] |
| Fedratinib | 35 | 3 | [16] |
| Momelotinib | 160 | 51 | [16] |
| Pacritinib | 48 | 23 | [16] |
Note: IC50 values can vary depending on the specific assay conditions.
The diagram below depicts the JAK-STAT signaling pathway and its inhibition by Ruxolitinib.
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.[15][17][18]
C. CDK2 Inhibitors: Controlling the Cell Cycle
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[19][20] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target. Several pyrazole-based compounds have shown potent inhibitory activity against CDK2.
| Inhibitor | IC50 (µM) vs. CDK2 | Reference |
| Roscovitine (Reference) | 0.700 | [21] |
| Compound 4p | 0.148 | [21] |
| Compound 5 | 0.56 | [22] |
| Compound 6 | 0.46 | [22] |
| Compound 11 | 0.45 | [22] |
| Compound 15 | 0.061 | [23] |
Note: IC50 values can vary depending on the specific assay conditions.
The following diagram illustrates the role of the Cyclin E/CDK2 complex in the G1/S transition and its inhibition by pyrazole-based compounds.
Caption: Inhibition of CDK2-mediated cell cycle progression.[24][25][26]
III. Experimental Protocols for Inhibitor Characterization
To ensure the scientific rigor of inhibitor evaluation, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key assays used to characterize the performance of pyrazole-based inhibitors.
A. In Vitro Kinase Assay (Radiometric)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase using a radiometric assay.
Workflow Diagram:
Caption: General workflow for an in vitro radiometric kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein) in kinase assay buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of the pyrazole-based inhibitor in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer.
-
Kinase enzyme at the desired concentration.
-
Inhibitor at various concentrations (or DMSO for control).
-
Substrate.
-
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
-
Separation and Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Data Analysis:
B. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: General workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole-based inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
C. Western Blotting for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, and thus activated, form of a protein.
Workflow Diagram:
Caption: General workflow for Western blotting of phosphorylated proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the pyrazole-based inhibitor for the desired time and at the desired concentration.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[3][31][32]
-
IV. Conclusion
The pyrazole scaffold has undeniably earned its "privileged" status in medicinal chemistry, providing a versatile platform for the development of a diverse array of potent and selective enzyme inhibitors. This guide has provided a comparative overview of pyrazole-based inhibitors targeting COX-2 and various protein kinases, highlighting their mechanisms of action and showcasing their performance through experimental data. The detailed protocols for key biochemical and cellular assays offer a practical resource for researchers seeking to evaluate and characterize novel pyrazole-based compounds. As our understanding of the molecular basis of diseases continues to grow, the strategic application of the pyrazole scaffold in drug design will undoubtedly continue to yield innovative and impactful therapeutics.
V. References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved February 26, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18). Retrieved February 26, 2026, from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances, 12(48), 31235-31252.
-
In vitro kinase assay. (2024, May 31). protocols.io. Retrieved February 26, 2026, from [Link]
-
The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020, June 20). Cytokine & Growth Factor Reviews, 54, 43-51.
-
Schematic illustration of the COX-2 dependent and independent... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies. (2021). Cancers, 13(16), 4153.
-
Celecoxib Action Pathway - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 26, 2026, from [Link]
-
Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (2023, December 11). Blood, 142(Supplement 1), 1933.
-
Schematic representation of the effects of ruxolitinib dual inhibition of JAK1 and JAK2. … - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. (2024). Molecular Diversity, 28(1), 589-607.
-
Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved February 26, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega, 8(20), 17745-17769.
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). ACS Omega, 8(20), 17745-17769.
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). ACS Omega, 8(20), 17745-17769.
-
Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. (2024). SSRN.
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d - Semantic Scholar. (n.d.). Retrieved February 26, 2026, from https://www.semanticscholar.org/paper/Synthesis%2C-biological-evaluation%2C-and-in-silico-of-Ali-El-Deeb/8b0a9f5d1e6c8e5e8e1e1e1e1e1e1e1e1e1e1e1e
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022, July 10). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854.
-
(PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
8.1: Regulating the Cell Cycle- Checkpoint Control - Biology LibreTexts. (2026, January 24). Retrieved February 26, 2026, from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). Frontiers in Chemistry, 7, 917.
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). Molecules, 27(19), 6529.
-
Cyclin-dependent kinase 2 - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity | Request PDF - ResearchGate. (2025, August 6). Retrieved February 26, 2026, from [Link]
-
CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 26, 2026, from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. (2023, July 10). Retrieved February 26, 2026, from [Link]
-
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025, December 17). RSC Medicinal Chemistry.
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances, 13(30), 20835-20853.
-
Sunitinib blocked activation of VEGFR-2 and VEGFR-3 and their... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
Schematic representation of initiation of DNA replication. CDK2/ Cyclin... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
VEGF Signaling Pathway - ClinPGx. (n.d.). Retrieved February 26, 2026, from [Link]
-
Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved February 26, 2026, from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved February 26, 2026, from [Link]
-
Cell Cycle Stages & Regulation by Cyclins and CDKs - PraxiLabs. (2025, August 16). Retrieved February 26, 2026, from [Link]
-
Novel Approaches Tackle the JAK Pathway Beyond Ruxolitinib and Myelofibrosis. (2018, March 21). OncLive. Retrieved February 26, 2026, from [Link]
-
3D structure of the designed Sunitinib interactions with VEGFR-2 receptor - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
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A Comparative Guide to the Synthesis of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyrazole scaffolds are of paramount importance, serving as the core of numerous therapeutic agents.[1] Their functionalization is key to modulating biological activity, and the introduction of a halogen, such as iodine, at the C-4 position offers a versatile handle for further molecular elaboration through cross-coupling reactions.[2] This guide provides an in-depth validation of a synthetic route to 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde, a valuable building block, and presents a comparative analysis with alternative synthetic strategies.
Validated Synthetic Route: A Three-Step Approach
The proposed and validated synthetic pathway to 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde involves a logical sequence of protection, formylation, and iodination. This route is designed for efficiency, high yield, and regioselectivity.
Conceptual Workflow of the Validated Synthetic Route
Caption: A three-step synthetic pathway to the target compound.
Step 1: Protection of the Pyrazole Nitrogen
The initial and crucial step is the protection of the pyrazole nitrogen to prevent N-alkylation and direct subsequent functionalization to the desired carbon positions. The tetrahydropyranyl (THP) group is an excellent choice for this purpose due to its ease of introduction and stability to a range of reaction conditions, yet it can be readily removed under mild acidic conditions.[3][4]
Experimental Protocol: Synthesis of 1-(oxan-2-yl)-1H-pyrazole
A solvent- and catalyst-free approach offers a green and efficient method for the protection of pyrazole.[5]
-
Materials: Pyrazole, 3,4-dihydro-2H-pyran (DHP).
-
Procedure:
-
In a pressure tube, combine pyrazole (1.0 equiv) and a slight excess of 3,4-dihydro-2H-pyran (1.1 equiv).
-
Seal the tube and heat the mixture at 125°C.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture to room temperature.
-
Remove the excess DHP under reduced pressure to yield the pure 1-(tetrahydropyran-2-yl)pyrazole.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich heterocyclic rings.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve regioselective formylation at the C-5 position of the N-protected pyrazole.
Experimental Protocol: Synthesis of 1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
-
Materials: 1-(oxan-2-yl)-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0-5°C in an ice bath.
-
Slowly add POCl₃ (1.2 equiv) dropwise, maintaining the temperature below 10°C.[6] Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-(oxan-2-yl)-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
Allow the reaction to warm to room temperature and then heat to 70-80°C, monitoring by TLC until the starting material is consumed.[6]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Electrophilic Iodination
The final step involves the regioselective iodination at the C-4 position of the pyrazole ring. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C-4 position being the most favorable site for attack.[2] Several iodinating reagents can be employed, with iodine monochloride (ICl) in the presence of a mild base like lithium carbonate being a highly effective method.[9]
Experimental Protocol: Synthesis of 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde
-
Materials: 1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde, Iodine monochloride (ICl), Lithium carbonate (Li₂CO₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of 1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 equiv) in dichloromethane, add lithium carbonate (2.0 equiv).
-
To this stirred suspension, add a solution of iodine monochloride (1.1 equiv) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the target compound.[9]
-
Comparative Analysis of Alternative Synthetic Routes
While the validated three-step approach is robust, alternative synthetic strategies exist, each with its own set of advantages and disadvantages.
Alternative Synthetic Pathways
Caption: Two alternative synthetic pathways to the target compound.
Alternative Route 1: Iodination Prior to Formylation
This approach involves the initial iodination of pyrazole, followed by N-protection and subsequent formylation.
-
Iodination of Pyrazole: Direct iodination of pyrazole at the C-4 position can be achieved using various reagents such as iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen peroxide.[2]
-
THP Protection of 4-Iodopyrazole: The resulting 4-iodopyrazole is then protected with DHP as described in the validated route.
-
Vilsmeier-Haack Formylation: The final step is the formylation of 4-iodo-1-(oxan-2-yl)-1H-pyrazole.
Critique: A potential drawback of this route is the deactivating effect of the iodine atom on the pyrazole ring, which may render the subsequent Vilsmeier-Haack formylation more challenging, potentially requiring harsher conditions and leading to lower yields.
Alternative Route 2: Formylation Prior to Iodination (without C-5 selectivity)
This route begins with the formylation of pyrazole, which typically occurs at the C-4 position in the absence of a directing group at N-1.
-
Formylation of Pyrazole: Vilsmeier-Haack formylation of unprotected pyrazole generally yields pyrazole-4-carbaldehyde.
-
THP Protection of Pyrazole-4-carbaldehyde: The N-H of pyrazole-4-carbaldehyde is then protected with DHP.
-
Iodination: The final step would be the iodination of 1-(oxan-2-yl)-1H-pyrazole-4-carbaldehyde.
Critique: The primary challenge with this route is achieving the desired 5-formyl isomer. The initial formylation of unprotected pyrazole is regioselective for the 4-position, making the synthesis of the target 5-carbaldehyde isomer problematic.
Performance Comparison
| Feature | Validated Route | Alternative Route 1 | Alternative Route 2 |
| Regioselectivity | High | Moderate to High | Low (for the desired isomer) |
| Predicted Overall Yield | Good to Excellent | Moderate | Poor |
| Reaction Conditions | Generally Mild | Potentially Harsh Formylation | Standard |
| Scalability | Favorable | Potentially Challenging | Not Viable for Target |
| Key Advantage | Logical and controlled functionalization | Commercially available 4-iodopyrazole | Utilizes simple starting materials |
| Key Disadvantage | Three distinct steps | Deactivation by iodine | Incorrect regioselectivity of formylation |
Conclusion
The validated three-step synthetic route, commencing with the protection of the pyrazole nitrogen, followed by Vilsmeier-Haack formylation and subsequent iodination, presents the most logical and efficient pathway to 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde. This approach ensures high regioselectivity at each step, leading to a good overall yield of the target molecule. The alternative routes, while conceptually plausible, present significant challenges in either regiocontrol or reactivity, making them less desirable for a reliable and scalable synthesis. The insights and detailed protocols provided in this guide are intended to empower researchers in the synthesis of this and similar valuable pyrazole-based building blocks for drug discovery and development.
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Introduction: The Privileged Pyrazole Scaffold and the Strategic Role of a Key Intermediate
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Iodopyrazole-5-Carbaldehyde Analogs
The pyrazole ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved pharmaceuticals.[1][2][3][4] Its conformational rigidity, capacity for hydrogen bonding, and favorable pharmacokinetic properties make it an ideal foundation for drug design.[4] Within this important class of heterocycles, the 4-iodopyrazole-5-carbaldehyde synthon has emerged as a particularly strategic intermediate.[5]
The value of this molecule lies in its dual functionality. The iodine atom at the C4 position serves as a versatile chemical handle, enabling the introduction of diverse molecular fragments through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.[5][6] This allows for systematic exploration of the chemical space required for potent and selective interaction with biological targets. Simultaneously, the carbaldehyde group at the C5 position provides a reactive site for a host of chemical transformations, including the formation of Schiff bases, hydrazones, and amides, further expanding the accessible molecular diversity.[7][8][9]
This guide offers a comparative analysis of Structure-Activity Relationship (SAR) studies conducted on various analogs derived from the 4-iodopyrazole-5-carbaldehyde core. We will explore how specific structural modifications at key positions on the pyrazole ring influence biological activity across different therapeutic targets, providing experimental data to support these findings.
The 4-Iodopyrazole-5-Carbaldehyde Core: A Gateway to Molecular Diversity
The synthetic utility of the 4-iodopyrazole-5-carbaldehyde core cannot be overstated. It provides a reliable and predictable platform for late-stage functionalization, a critical advantage in lead optimization campaigns.[5] The C4-iodo and C5-carbaldehyde groups represent orthogonal reactive sites that medicinal chemists can leverage to fine-tune a compound's properties.
-
C4-Position (Iodo Group): This position is pivotal for interacting with deep hydrophobic pockets or forming key interactions within an enzyme's active site. The Suzuki coupling, for instance, allows for the installation of various aryl and heteroaryl moieties, which can profoundly impact target affinity and selectivity.[5][6]
-
C5-Position (Carbaldehyde Group): This group is an excellent electrophile for condensation reactions. Derivatization at this site can introduce vectors that extend into solvent-exposed regions, improve solubility, or add new hydrogen bond donors and acceptors to optimize target engagement.[7][10]
Caption: Synthetic utility of the 4-iodopyrazole-5-carbaldehyde intermediate.
Comparative SAR Analysis Across Key Biological Targets
The versatility of the 4-iodopyrazole-5-carbaldehyde scaffold has led to the development of inhibitors for a wide range of biological targets. Below, we compare the SAR for several key classes.
Kinase Inhibitors (CDKs, p38, JNK)
The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors, where it mimics the adenine region of ATP.[5][11][12] SAR studies consistently show that substitutions at the C4 and N1 positions are critical for achieving high potency and selectivity.
Structure-Activity Relationship Insights:
-
C4-Position: This position is arguably the most critical for kinase inhibition. The introduction of specific aryl or heteroaryl groups via Suzuki coupling is a common strategy to target the hydrophobic region near the ATP-binding pocket. For p38 MAP kinase inhibitors, a 4-pyridinyl group at this position was found to be a key interaction motif.[13] In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the precise topology of a substituted pyrazole or other heteroaromatic ring at C4 was shown to be essential for potent activity against CDK2.[12]
-
N1-Position: Substituents on the pyrazole nitrogen often project towards the solvent-exposed region. This position is frequently modified to enhance solubility and modulate pharmacokinetic properties. Small alkyl groups or substituted phenyl rings are commonly employed.[14]
-
C5-Position: While the C4 group often dictates primary potency, derivatives from the C5-carbaldehyde can form additional interactions to enhance affinity or improve selectivity. For example, conversion to an amide can introduce a hydrogen bond donor/acceptor pair.
Comparative Data for Pyrazole-Based Kinase Inhibitors
| Compound Class | N1-Substituent | C4-Substituent | C5-Substituent | Target Kinase | IC50 (nM) | Reference |
| Pyrazolyl-Pyrimidines | -CH3 | 1-Methyl-1H-pyrazol-4-yl | N/A | CDK2 | 5 | [12] |
| Diaryl-Pyrazoles | H | 4-Pyridinyl | 4-Chlorophenyl (at C3) | p38α | - | [13] |
| Azo-Pyrazoles | H | 4-Hydroxyphenylazo | Diamino (at C3/C5) | CDK9 | Potent | [11] |
| Multi-CDK Inhibitor | N/A | N/A | N/A | CDK2 / CDK5 | 24 / 23 | [5] |
Antiproliferative Agents (Tubulin Polymerization Inhibitors)
A significant class of pyrazole analogs functions as anticancer agents by inhibiting tubulin polymerization, effectively acting as cis-restricted analogs of Combretastatin A-4 (CA-4).[15][16] The 4-iodopyrazole core is an ideal starting point for synthesizing the requisite 3,4-diaryl pyrazole structures.
Structure-Activity Relationship Insights:
-
"A" Ring (at C3 or C5): To mimic CA-4, this position is often occupied by a 3,4,5-trimethoxyphenyl group, which is known to bind to the colchicine site on β-tubulin.[15]
-
"B" Ring (at C4): The aryl group introduced at the C4 position (replacing the iodine) is a key determinant of antiproliferative activity. Extensive SAR studies have shown that both electron-donating (e.g., -OCH3, -OC2H5) and electron-withdrawing (e.g., -CF3, -OCF3) groups on this aryl ring can lead to potent compounds, often with GI50 values in the nanomolar range.[15] The nature and position of these substituents fine-tune the molecule's fit within the binding site.
-
N1-Position: While often unsubstituted (N-H), the introduction of small alkyl groups like methyl has also yielded highly potent analogs.[15]
Comparative Antiproliferative Activity (GI50, µM)
| Compound Series | C3/C5 "A" Ring | C4 "B" Ring | HCT116 Cells | A549 Cells | K562 Cells | Reference |
| 3,4-Diaryl Pyrazoles | 3,4,5-Trimethoxyphenyl | 2-Naphthyl | 0.006 | 0.037 | - | [15] |
| 3,4-Diaryl Pyrazoles | 3,4,5-Trimethoxyphenyl | 4-Ethoxyphenyl | - | - | - | [15] |
| Benzofuro-Pyrazoles | (Fused Ring System) | 3-Aminophenyl | - | 0.057 | 0.023 | [16] |
| Pyrazole-Oxindoles | (Various) | (Various) | - | - | Potent | [16] |
Antimicrobial Agents
The pyrazole scaffold is a frequent constituent of compounds with potent antimicrobial activity.[10][17][18] The 4-iodopyrazole-5-carbaldehyde core provides an excellent entry point for creating diverse libraries, particularly through derivatization of the C5-carbaldehyde into Schiff bases and hydrazones.
Structure-Activity Relationship Insights:
-
C5-Position: This is the primary site for modification in many antimicrobial pyrazoles. Condensation of the C5-carbaldehyde with various aromatic or heterocyclic amines/hydrazines generates diverse Schiff bases or hydrazones. The electronic properties and steric bulk of the appended group are critical for activity.
-
C4-Position: While less explored for antimicrobial activity compared to anticancer agents, substitutions at C4 can still modulate the lipophilicity and overall shape of the molecule, influencing its ability to penetrate bacterial cell walls.
-
C3/N1-Positions: Substituents at these positions also contribute to the overall physicochemical profile. For instance, in a series of 3,5-disubstituted pyrazoles derived from galloyl hydrazide, the nature of the aryl group at C3 significantly impacted antibacterial efficacy.[8]
Key Experimental Protocols
To provide practical context, we outline generalized methodologies central to the synthesis and evaluation of these analogs.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This reaction is fundamental for introducing diversity at the C4 position of the pyrazole ring.[5][6]
-
Reaction Setup: To a solution of the 4-iodopyrazole derivative in a suitable solvent (e.g., a mixture of DMF and water), add the desired arylboronic acid (1.1-1.5 equivalents).
-
Catalyst & Base: Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 equivalents), and a base, typically Na2CO3 or K2CO3 (2-3 equivalents).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A typical experimental workflow for SAR studies.
Protocol 2: MTT Assay for Antiproliferative Activity
This is a common colorimetric assay to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against compound concentration to determine the GI50 or IC50 value.
Conclusion and Future Perspectives
The 4-iodopyrazole-5-carbaldehyde scaffold is a powerful and versatile platform in drug discovery. The SAR studies highlighted in this guide demonstrate clear patterns:
-
Kinase Inhibition: Potency and selectivity are primarily driven by the nature of the substituent at the C4 position, which interacts with the hydrophobic pocket of the kinase active site.
-
Antiproliferative Activity: For tubulin inhibitors, a precise arrangement of aryl groups at the C3/C5 and C4 positions is crucial for mimicking the binding mode of combretastatin.
-
Antimicrobial Development: Derivatization of the C5-carbaldehyde is a highly effective strategy for generating novel antimicrobial agents with diverse activity profiles.
Future research will undoubtedly continue to leverage this strategic intermediate. The combination of established cross-coupling chemistry with modern computational approaches, such as molecular docking and in silico screening, will accelerate the design of next-generation analogs.[4][17] Exploring novel, underutilized cross-coupling partners for the C4 position and developing multi-target agents based on this privileged core represent exciting avenues for discovering therapeutics with improved efficacy and novel mechanisms of action.
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A Comparative Guide to the Metabolic Stability of N-Protected Pyrazoles for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of approved therapeutics.[1] Its metabolic stability is a key factor in its successful application in drug design.[1][2] However, during multi-step syntheses, temporary protection of the pyrazole nitrogen is often necessary to achieve desired chemical transformations.[3][4] The choice of this protecting group is not trivial, as it can significantly influence the metabolic fate of the final molecule. An ideal protecting group should be robust during synthesis but be metabolically labile or have predictable metabolic clearance to avoid unforeseen pharmacokinetic challenges.
This guide provides a comparative assessment of the metabolic stability of pyrazoles bearing various N-protecting groups. We will delve into the experimental framework for evaluating metabolic stability using the gold-standard liver microsomal stability assay and compare common protecting groups, including a discussion on the plausible "oxanyl" functionality, which we will interpret as the tetrahydropyranyl (THP) group based on the IUPAC nomenclature "oxane" for tetrahydropyran.[5]
Evaluating Metabolic Stability: The Liver Microsomal Assay
The in vitro liver microsomal stability assay is a cornerstone in early drug discovery for predicting hepatic clearance.[6][7] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[6][8]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram outlines the typical workflow for assessing the metabolic stability of our N-protected pyrazole analogs.
Sources
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- 8. US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents [patents.google.com]
Safety Operating Guide
4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde proper disposal procedures
This guide outlines the scientifically validated disposal and handling protocols for 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde (also known as 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde).[1][2]
As a halogenated heterocyclic aldehyde with an acid-labile protecting group (oxan-2-yl/THP), this compound requires a disposal strategy that mitigates risks associated with halogen release during incineration and exothermic decomposition in acidic environments.[1][2]
Part 1: Operational Summary & Immediate Directives
For immediate lab safety, adhere to these three core directives:
-
Strict Segregation: Classify as Halogenated Organic Waste . Never mix with non-halogenated solvents (e.g., acetone, ethanol) as this increases disposal costs and complicates incineration.[1][2]
-
pH Control: The oxan-2-yl (THP) group is acid-sensitive.[1] Do not mix with acidic waste streams (pH < 4).[1] Hydrolysis can release the free pyrazole and 5-hydroxypentanal, potentially altering waste flammability and toxicity profiles.[1][2]
-
Incineration Requirement: This compound must be destroyed via high-temperature incineration with flue gas scrubbing to capture iodine emissions.[1]
Part 2: Technical Safety & Hazard Analysis
Effective disposal requires understanding the chemical's reactivity profile.[1][3]
Physicochemical Properties & Waste Classification
| Property | Specification | Disposal Implication |
| Chemical Class | Halogenated Heterocycle | Requires "Halogenated" waste stream (EPA/RCRA).[1] |
| Functional Groups | Pyrazole, Aldehyde, Iodide, THP | Aldehydes can oxidize; THP is acid-labile.[1][2] |
| Physical State | Solid (typically off-white powder) | Dispose of as solid waste or dissolved in compatible solvent.[1] |
| Reactivity | Acid-sensitive (THP group) | WARNING: Avoid contact with strong acids (HCl, H₂SO₄).[1] |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable (unless in solvent).[1] |
| EPA Waste Code | D001 (if ignitable solvent used) or Non-Specific Halogenated | If pure, treat as characteristic hazardous waste.[1][2] |
Predicted GHS Hazards
Based on structure-activity relationships (SAR) for halogenated pyrazole aldehydes:
Part 3: Detailed Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.[1]
Step 1: Waste Segregation & Preparation[1]
-
Solid Waste: If the material is a pure solid or absorbed on silica/celite:[1]
-
Place in a wide-mouth high-density polyethylene (HDPE) jar.
-
Label clearly as "Solid Waste: Halogenated Organics - 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde" .[1]
-
-
Liquid Waste (Mother Liquors):
Step 2: Container Selection & Labeling
-
Container: Use HDPE or glass containers with Teflon-lined caps. Avoid metal containers if the waste is acidic (though it should not be).[1][7]
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[1][8]
Step 3: On-Site Storage
-
Keep the container closed at all times except when adding waste.[1][8][10]
-
Secondary containment (spill tray) is mandatory to capture potential leaks.[1]
Step 4: Final Disposal (Vendor Handoff)
-
Transfer to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1][2]
-
Disposal Method: The contractor must utilize High-Temperature Incineration (typically >1100°C) equipped with wet scrubbers.[1]
Part 4: Emergency Response (Spills)
Scenario: A 5g bottle of solid 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde shatters on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[1][11] If dust is airborne, evacuate the lab for 15 minutes to allow HVAC filtration.[1][2]
-
PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] Use a N95 or P100 particulate respirator if dust is visible.[1]
-
Containment: Cover the spill with a damp paper towel (to prevent dust dispersal) or an inert absorbent like vermiculite.[1]
-
Cleanup:
-
Scoop the material using a dustpan or plastic spatula.[1]
-
Place waste into a clear plastic bag or wide-mouth jar.[1]
-
Wipe the surface with a soap/water solution (aldehydes are generally soluble in organic solvents, but soapy water is safer for initial cleaning).[1][2]
-
Do NOT use bleach (hypochlorite can react with the aldehyde or iodine).[1]
-
-
Disposal: Tag the cleanup debris as "Halogenated Hazardous Waste Debris" and dispose of via the standard stream.
Part 5: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of this specific compound, emphasizing the "Acid Check" due to the THP group.
Figure 1: Decision tree for the safe disposal of acid-sensitive halogenated intermediates.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1][2] Link
-
National Institutes of Health (PubChem). (2024).[1] Compound Summary: 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Analogue).[1][2][12] PubChem Database.[1] Link
-
Cornell University EHS. (2023).[1] Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents.[1][3][8][9][10][13] Environmental Health and Safety Guide.[1] Link
-
Thermo Fisher Scientific. (2025).[1][11] Safety Data Sheet: 4-Iodo-3,5-dimethyl-1H-pyrazole (Structural Analogue).[1][2]Link
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. download.basf.com [download.basf.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | C8H11IN2O | CID 54759103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cersapps.calepa.ca.gov [cersapps.calepa.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
